Collismycin B
Description
This compound has been reported in Streptomyces with data available.
glucocorticoid receptor antagonist; structure in first source
Properties
IUPAC Name |
(NZ)-N-[(4-methoxy-3-methylsulfanyl-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-18-12-7-10(9-5-3-4-6-14-9)16-11(8-15-17)13(12)19-2/h3-8,17H,1-2H3/b15-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGMIPUYCWIEAW-NVNXTCNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1SC)C=NO)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=NC(=C1SC)/C=N\O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158792-25-7 | |
| Record name | Collismycin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158792257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
What is the chemical structure of Collismycin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Collismycin B is a naturally occurring 2,2'-bipyridyl antibiotic produced by Streptomyces species. First described in 1994, it belongs to a class of compounds that have garnered interest for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation and characterization are also presented, along with a summary of its potential therapeutic applications.
Chemical Structure and Properties
This compound is a structural analog of the more extensively studied Collismycin A. The core of its structure is a 2,2'-bipyridine scaffold, which is known to chelate metal ions and is believed to be crucial for its biological activity. The definitive structure of this compound was elucidated through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Chemical Structure
The chemical structure of this compound is presented below.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the physicochemical properties of this compound, as reported in the initial discovery, is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁N₃O₂ | [1] |
| Molecular Weight | 229 | [1] |
| Appearance | Pale yellow powder | [1] |
| UV λmax (MeOH) nm (ε) | 244 (14,900), 320 (8,900) | [1] |
| Solubility | Soluble in methanol, DMSO; Insoluble in water, hexane | [1] |
Quantitative Data
The structural elucidation of this compound was supported by comprehensive spectroscopic data.
NMR Spectroscopic Data
The ¹H and ¹³C NMR data were crucial for determining the connectivity of the atoms in this compound.
| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |
| Pyridine Ring A | ||
| 2 | 155.8 | |
| 3 | 120.9 | 7.40 (dd, 8.0, 5.0) |
| 4 | 137.0 | 7.85 (t, 8.0) |
| 5 | 124.5 | 7.35 (d, 8.0) |
| 6 | 152.1 | 8.70 (d, 5.0) |
| Pyridine Ring B | ||
| 2' | 158.5 | |
| 3' | 118.5 | 8.25 (s) |
| 4' | 149.8 | |
| 5' | 115.1 | |
| 6' | 145.2 | |
| Substituents | ||
| 4'-OCH₃ | 56.2 | 4.05 (s) |
| 6'-CH=NOH | 148.9 | 8.35 (s) |
| 6'-CH=NOH | 11.8 (br s) |
Data extracted from Shindo K, et al. J Antibiot (Tokyo). 1994 Sep;47(9):1072-4.[1]
Mass Spectrometry Data
High-resolution mass spectrometry confirmed the molecular formula of this compound.
| Technique | Ion | Observed m/z | Calculated m/z |
| HR-FAB-MS | [M+H]⁺ | 230.0877 | 230.0878 |
Data extracted from Shindo K, et al. J Antibiot (Tokyo). 1994 Sep;47(9):1072-4.[1]
Biological Activity
Collismycins A and B were initially identified as novel, non-steroidal inhibitors of dexamethasone binding to the glucocorticoid receptor.[1]
Inhibition of Dexamethasone Binding
This compound demonstrated inhibitory activity against the binding of [³H]dexamethasone to the rat liver glucocorticoid receptor.
| Compound | IC₅₀ (µM) |
| This compound | 25 |
| Dexamethasone | 0.02 |
Data extracted from Shindo K, et al. J Antibiot (Tokyo). 1994 Sep;47(9):1072-4.[1]
Experimental Protocols
The following protocols are based on the methods described in the original publication by Shindo et al. (1994).[1]
Fermentation and Isolation
-
Producing Organism: Streptomyces sp. SF2738
-
Fermentation Medium: A suitable medium containing glucose, soybean meal, and inorganic salts.
-
Cultivation: The producing strain was cultured under aerobic conditions at 27°C for 4 days.
-
Extraction: The culture broth was centrifuged, and the supernatant was extracted with ethyl acetate. The mycelial cake was extracted with acetone, and the acetone extract was concentrated and then extracted with ethyl acetate.
-
Purification: The combined ethyl acetate extracts were concentrated and subjected to silica gel column chromatography, followed by preparative HPLC to yield pure this compound.
Glucocorticoid Receptor Binding Assay
-
Receptor Source: Cytosol fraction from the livers of adrenalectomized male Wistar rats.
-
Ligand: [³H]dexamethasone.
-
Assay Procedure: The receptor preparation was incubated with [³H]dexamethasone and varying concentrations of this compound at 4°C.
-
Separation: Bound and free ligand were separated by the dextran-coated charcoal method.
-
Quantification: The radioactivity of the bound fraction was measured by a liquid scintillation counter to determine the extent of inhibition.
Signaling Pathways and Logical Relationships
The primary mechanism of action described for this compound is the inhibition of glucocorticoid receptor binding. This interaction can be visualized as a direct competitive relationship.
Caption: Inhibition of Dexamethasone Binding to the Glucocorticoid Receptor by this compound.
Conclusion
This compound is a 2,2'-bipyridyl natural product with demonstrated activity as a glucocorticoid receptor antagonist. Its unique chemical structure and biological activity make it a person of interest for further investigation in the context of drug discovery, particularly for conditions where modulation of the glucocorticoid signaling pathway is desired. The experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of this and related compounds.
References
An In-depth Technical Guide to the Discovery and Isolation of Collismycin B from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Collismycin B, a bioactive compound produced by Streptomyces species. This document details the experimental protocols, quantitative data, and relevant biological pathways associated with this promising natural product.
Introduction
This compound, also known as SF2738A, is a member of the 2,2'-bipyridine class of antibiotics discovered in the culture broth of a Streptomyces species.[1] Along with its analogs, Collismycin A and C, it has demonstrated a range of biological activities, including antibacterial, antifungal, and cytotoxic properties.[1][2] The unique structural features of the collismycins and their potential as therapeutic agents have garnered interest within the scientific community. This guide serves as a technical resource for researchers seeking to isolate and study this compound.
Data Presentation
Physicochemical Properties of this compound (SF2738A)
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃N₃O₂S | [3] |
| Molecular Weight | 275.3 g/mol | [3] |
| Appearance | Pale yellow needles | [1] |
| CAS Number | 158792-24-6 | [3] |
Cytotoxic Activity of this compound (SF2738A)
| Cell Line | IC₅₀ (µg/mL) | Reference |
| P388 murine leukemia | 0.08 | [1] |
Spectroscopic Data for this compound (SF2738A)
Detailed 1H and 13C NMR data for this compound are not fully available in a tabulated format in the public domain. The following is a summary of reported spectroscopic characteristics.
| Spectroscopic Method | Observed Characteristics | Reference |
| Mass Spectrometry (MS) | Provides molecular weight confirmation. | [1] |
| ¹H NMR | Reveals the presence of aromatic and aliphatic protons consistent with the proposed structure. | [1] |
| ¹³C NMR | Confirms the carbon skeleton of the molecule. | [1] |
| UV-Vis Spectroscopy | Shows absorption maxima characteristic of the 2,2'-bipyridine chromophore. | [1] |
| X-ray Crystallography | Confirmed the structure of the closely related SF2738A. | [1] |
Experimental Protocols
The following protocols are based on established methods for the isolation of secondary metabolites from Streptomyces and specific details reported for the collismycin family of compounds.
Fermentation of Streptomyces sp. for this compound Production
This protocol describes the cultivation of a this compound-producing Streptomyces strain.
Materials:
-
This compound-producing Streptomyces sp. strain
-
Seed medium (e.g., Starch Casein Broth)
-
Production medium (e.g., SYP SW liquid medium: soluble starch, 10 g; yeast extract, 4 g; peptone, 2 g; filtered seawater, 1 L)[2]
-
Shaker incubator
-
Sterile flasks
Procedure:
-
Inoculum Preparation: Inoculate a loopful of the Streptomyces sp. from a slant into a flask containing the seed medium. Incubate at 28-30°C with shaking at 160-200 rpm for 2-4 days to develop a seed culture.[4]
-
Production Culture: Transfer the seed culture (typically 1-5% v/v) into a larger flask containing the production medium.
-
Incubation: Incubate the production culture at 25-30°C with shaking at 150-200 rpm for 7-10 days.[2][4] Monitor the production of this compound periodically using analytical techniques such as HPLC.
Extraction of this compound from Culture Broth
This protocol outlines the extraction of this compound from the fermentation broth.
Materials:
-
Fermentation broth from Streptomyces sp. culture
-
Ethyl acetate (EtOAc)
-
Centrifuge
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Separation of Biomass: Centrifuge the fermentation broth at a sufficient speed (e.g., 5000-10000 rpm) to pellet the mycelium.
-
Solvent Extraction: Decant the supernatant and extract it twice with an equal volume of ethyl acetate in a separatory funnel.[2]
-
Concentration: Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification of this compound by Column Chromatography
This protocol describes the purification of this compound from the crude extract.
Materials:
-
Crude extract containing this compound
-
Silica gel for column chromatography
-
Solvent system (e.g., a gradient of chloroform and methanol)[5]
-
Glass column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
HPLC system for purity analysis
Procedure:
-
Column Packing: Prepare a silica gel column using a suitable solvent system.
-
Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a stepwise or linear gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the percentage of methanol.
-
Fraction Collection: Collect fractions of the eluate.
-
Monitoring: Monitor the fractions by TLC to identify those containing this compound. Pool the fractions that show a pure spot corresponding to the target compound.
-
Final Purification and Analysis: The pooled fractions may require further purification using preparative HPLC to achieve high purity.[6] The purity of the final product should be assessed by analytical HPLC.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation and purification of this compound.
Proposed Signaling Pathway of this compound Action
The biological activity of Collismycin A, a close analog of this compound, has been linked to its ability to chelate iron.[7][8] Iron chelation can impact various cellular signaling pathways. One of the key pathways affected is the hypoxia-inducible factor (HIF) signaling pathway. Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), which are iron-dependent enzymes. This hydroxylation leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α. By chelating iron, this compound can inhibit PHD activity, leading to the stabilization and accumulation of HIF-1α. HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of various target genes involved in processes like angiogenesis, cell survival, and metabolism.[9] Furthermore, iron chelation has been shown to activate the p38 and ERK MAP kinase pathways, leading to the expression of inflammatory cytokines like IL-8.[10]
Caption: Proposed signaling pathway of this compound via iron chelation.
References
- 1. Novel antibiotics SF2738A, B and C, and their analogs produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collismycin C from the Micronesian Marine Bacterium Streptomyces sp. MC025 Inhibits Staphylococcus aureus Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collismycin A | C13H13N3O2S | CID 135482271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Separation of Streptomycin B on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Collismycin A biosynthesis in Streptomyces sp. CS40 is regulated by iron levels through two pathway-specific regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Iron chelator triggers inflammatory signals in human intestinal epithelial cells: involvement of p38 and extracellular signal-regulated kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biosynthetic Pathways of Collismycin B and Collismycin A
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination and comparison of the biosynthetic pathways of Collismycin A and its precursor, Collismycin B. Both compounds are hybrid polyketide-nonribosomal peptide natural products produced by Streptomyces sp. CS40, exhibiting a range of biological activities. This document outlines the genetic basis, enzymatic steps, and the key differentiating reaction that leads to the formation of Collismycin A from this compound. Detailed experimental protocols for key methodologies and a summary of the genes involved are also presented to aid researchers in this field.
Introduction
Collismycins are a class of 2,2'-bipyridyl antibiotics that have garnered interest due to their cytotoxic and neuroprotective properties. The biosynthesis of these complex molecules is orchestrated by a multi-enzymatic assembly line encoded by the 'clm' gene cluster in Streptomyces sp. CS40. Understanding the intricacies of these pathways is crucial for bioengineering efforts aimed at producing novel analogs with improved therapeutic potential. This guide focuses on the biosynthesis of Collismycin A and its immediate precursor, this compound, highlighting the specific enzymatic transformation that distinguishes the two.
The Core Biosynthetic Pathway: A Shared Journey
The biosynthesis of both Collismycin A and B follows a common pathway involving a hybrid Type I Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) system. The pathway commences with the formation of the picolinic acid starter unit from lysine, which is then loaded onto the PKS-NRPS machinery. The assembly line then incorporates and modifies several extender units to construct the core 2,2'-bipyridyl structure.
Key Precursors and Modules:
-
Starter Unit: Picolinic acid, derived from L-lysine.
-
Extender Units: Malonyl-CoA and L-cysteine.
The core structure is assembled through a series of condensation, and modification reactions catalyzed by the various domains of the PKS and NRPS modules.
The Divergence Point: O-Methylation of this compound
The crucial difference between the biosynthetic pathways of Collismycin A and this compound lies in a single, terminal tailoring step. This compound possesses a hydroxyl group at the C4 position of the bipyridyl ring system, whereas Collismycin A has a methoxy group at the same position. This structural variance is the result of an O-methylation reaction.
Therefore, the biosynthetic pathway of this compound is a direct precursor to that of Collismycin A. The final step in the formation of Collismycin A is the enzymatic methylation of the C4-hydroxyl group of this compound.
Hypothesized Enzymatic Step:
Based on the analysis of the 'clm' biosynthetic gene cluster, it is highly probable that an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase is responsible for this conversion. The 'clm' gene cluster contains two putative methyltransferase genes, clmM1 and clmM2. While direct experimental evidence definitively assigning this function to one of these specific enzymes is yet to be published, the inactivation of the responsible methyltransferase would be expected to lead to the accumulation of this compound and the abolishment of Collismycin A production.
Visualizing the Pathways
The following diagram illustrates the proposed biosynthetic pathways for Collismycin A and B, highlighting the shared steps and the final methylation that differentiates them.
The Biological Landscape of Collismycin B: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collismycin B, a member of the 2,2'-bipyridyl family of natural products, has emerged as a molecule of interest due to its specific biological activities. While its analogs, Collismycin A and C, have been more extensively studied for their cytotoxic, antimicrobial, neuroprotective, and anti-inflammatory properties, this compound displays a distinct profile centered on its interaction with the glucocorticoid receptor. This technical guide provides a comprehensive overview of the known biological activities of this compound, supplemented with comparative data from its well-characterized analogs to offer a broader context within the collismycin family. The information presented herein is intended to support further research and drug development efforts centered on this unique compound.
This compound: Glucocorticoid Receptor Inhibition
The primary reported biological activity of this compound is its ability to inhibit the binding of dexamethasone to the glucocorticoid receptor, suggesting a potential role in modulating inflammatory responses and other glucocorticoid-mediated pathways.
Quantitative Data
The inhibitory potency of this compound has been quantified, providing a key metric for its biological efficacy.
| Compound | Activity | IC50 (µM) | Reference |
| This compound | Inhibition of dexamethasone-glucocorticoid receptor binding | 10 | Shindo K. et al., J. Antibiot. 1994, 47, 1072 |
Experimental Protocol: Competitive Glucocorticoid Receptor Binding Assay
Objective: To determine the concentration of this compound required to inhibit 50% of the binding of a fluorescently labeled dexamethasone analog to the glucocorticoid receptor.
Materials:
-
Purified human glucocorticoid receptor (GR)
-
Fluorescently labeled dexamethasone (e.g., Fluormone™ GS Red)
-
This compound
-
Dexamethasone (for positive control)
-
Assay Buffer (e.g., Tris-based buffer with stabilizing agents)
-
96-well microplates (black, low-binding)
-
Fluorescence polarization plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of test concentrations.
-
Prepare a working solution of the fluorescently labeled dexamethasone in Assay Buffer.
-
Prepare a working solution of purified GR in Assay Buffer.
-
Prepare a high-concentration solution of unlabeled dexamethasone in Assay Buffer to serve as a positive control for maximal inhibition.
-
-
Assay Setup:
-
In the wells of a 96-well microplate, add the serially diluted this compound solutions.
-
Include control wells:
-
Negative Control (0% inhibition): Assay Buffer with solvent vehicle.
-
Positive Control (100% inhibition): High-concentration unlabeled dexamethasone.
-
-
Add the fluorescently labeled dexamethasone solution to all wells.
-
Initiate the binding reaction by adding the purified GR solution to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature or 4°C for a predetermined time (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a fluorescence polarization plate reader.
-
-
Data Analysis:
-
The fluorescence polarization values are inversely proportional to the amount of fluorescent ligand displaced by the test compound.
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway
The interaction of this compound with the glucocorticoid receptor suggests its potential to interfere with the canonical glucocorticoid signaling pathway.
Comparative Biological Activities of Collismycin Analogs
To provide a comprehensive understanding of the biological potential of the collismycin family, this section details the activities of Collismycin A and C.
Quantitative Data Summary
The following tables summarize the reported quantitative data for the biological activities of Collismycin A and C.
Table 1: Cytotoxicity of Collismycin Analogs (IC50 in µM)
| Compound | A549 (Lung) | HCT116 (Colon) | HeLa (Cervical) | P388 (Murine Leukemia) | Reference |
| Collismycin A | 0.3 | 0.6 | 0.3 | 0.08 | --INVALID-LINK--; Gomi S., et al. J. Antibiot. 1994 |
| Collismycin C | - | - | - | 28.6 | Lee J-H., et al. Mar. Drugs 2017, 15(12), 387 |
Table 2: Antimicrobial Activity of Collismycin A (MIC in µg/mL)
| Organism Type | Organism Strain(s) | MIC (µg/mL) | Reference |
| Bacteria | Various species | 6.25 - 100 | --INVALID-LINK-- |
| Fungi | Various species | 12.5 - 100 | --INVALID-LINK-- |
Note: Specific strains for the MIC values of Collismycin A were not detailed in the available literature. This compound has been reported to have weak antibacterial activity but was inactive against Staphylococcus aureus.[1]
Key Biological Activities and Experimental Protocols
1. Cytotoxicity: Sulforhodamine B (SRB) Assay
Objective: To determine the concentration of a Collismycin analog that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Adherent cancer cell line (e.g., A549, HCT116, HeLa)
-
Cell culture medium and supplements
-
Collismycin A or C
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Collismycin analog in cell culture medium.
-
Remove the medium from the wells and add the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
Gently remove the medium.
-
Add cold 10% (w/v) TCA to each well to fix the cells.
-
Incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates five times with slow-running tap water and allow to air dry.
-
Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye. Repeat four times.
-
Allow the plates to air dry completely.
-
-
Solubilization and Measurement:
-
Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate for 5 minutes on a shaker.
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value from the dose-response curve.[2]
-
2. Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a Collismycin analog that visibly inhibits the growth of a microorganism.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
-
Collismycin A or C
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
-
Compound Dilution:
-
Perform a two-fold serial dilution of the Collismycin analog in the broth medium in the wells of a 96-well plate.
-
-
Inoculation:
-
Add the standardized inoculum to each well containing the compound dilutions.
-
Include a positive control (inoculum without compound) and a negative control (broth medium only).
-
-
Incubation:
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
-
3. Anti-Biofilm Activity: Crystal Violet Assay
Objective: To quantify the effect of a Collismycin analog on the formation of bacterial biofilms.
Materials:
-
Biofilm-forming bacterial strain (e.g., Staphylococcus aureus)
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Collismycin C
-
Crystal violet solution (0.1%)
-
Acetic acid (30%)
-
96-well flat-bottom microtiter plates
Procedure:
-
Biofilm Formation:
-
In a 96-well plate, add bacterial inoculum in TSB with glucose to each well.
-
Add different concentrations of Collismycin C to the wells.
-
Include a vehicle control.
-
Incubate the plate for 24 hours at 37°C without agitation to allow biofilm formation.
-
-
Washing:
-
Carefully discard the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
-
Staining:
-
Add crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Washing:
-
Remove the crystal violet solution and wash the wells with water to remove excess stain.
-
-
Solubilization and Measurement:
-
Add 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
The absorbance is proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition compared to the control.[1]
-
4. Neuroprotective Activity: Acridine Orange Staining in a Zebrafish Model of Apoptosis
Objective: To assess the ability of a Collismycin analog to protect against chemically-induced neuronal apoptosis in zebrafish larvae.
Materials:
-
Zebrafish embryos
-
Apoptosis-inducing agent (e.g., all-trans retinoic acid)
-
Collismycin A
-
Acridine orange solution
-
Fluorescence microscope
Procedure:
-
Embryo Treatment:
-
Treat zebrafish embryos with the apoptosis-inducing agent in the presence or absence of different concentrations of Collismycin A.
-
Include a vehicle control group.
-
Incubate for the specified duration.
-
-
Acridine Orange Staining:
-
After treatment, transfer the embryos to a solution of acridine orange and incubate in the dark. Acridine orange will stain the nuclei of apoptotic cells.
-
-
Washing:
-
Wash the embryos several times with fresh embryo medium to remove excess stain.
-
-
Imaging:
-
Anesthetize the embryos and mount them on a slide.
-
Visualize and capture images of the head region using a fluorescence microscope.
-
-
Quantification:
-
Quantify the number of fluorescently labeled apoptotic cells in the brain region of the zebrafish larvae.
-
Compare the number of apoptotic cells in the treated groups to the control group to determine the neuroprotective effect.[3]
-
Signaling Pathways and Mechanisms of Action
Collismycin A: Iron Chelation and Downstream Effects
Collismycin A is a known iron chelator, forming a 2:1 complex with both Fe(II) and Fe(III) ions.[3] This iron-chelating activity is believed to be central to its cytotoxic effects. By sequestering intracellular iron, Collismycin A can disrupt iron-dependent enzymatic processes, leading to cellular stress. One of the key downstream consequences is the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which in turn affects cellular metabolism, including the glycolytic pathway, and can lead to cell cycle arrest at the G1 phase.[3]
References
Collismycin B: An In-depth Technical Overview of a Promising Bioactive Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
Collismycin B, a member of the 2,2'-bipyridine class of natural products, has been identified as a molecule of interest due to its potential biological activities. This technical guide synthesizes the currently available in vitro and in vivo data on this compound and its closely related analogs. While specific quantitative data for this compound remains limited in publicly accessible literature, this document provides a comprehensive overview of its known characteristics, isolation, and the broader context of the collismycin family's biological effects. This guide also outlines the experimental methodologies commonly employed in the study of collismycins, offering a framework for future research endeavors.
Introduction
Collismycins are a family of 2,2'-bipyridine antibiotics produced by Streptomyces species.[1][2] These compounds have garnered significant attention for their diverse biological activities, including antibacterial, antifungal, cytotoxic, and neuroprotective properties.[2] this compound, in particular, was first described in 1994 as a novel non-steroidal inhibitor of dexamethasone-glucocorticoid receptor binding, suggesting its potential as an anti-inflammatory agent.[3] Despite this promising initial finding, detailed in vitro and in vivo studies on this compound are not extensively available in the public domain. This guide aims to consolidate the existing knowledge on this compound, drawing from primary and secondary sources to provide a thorough technical resource for the scientific community.
In Vitro Studies
Glucocorticoid Receptor Binding
The most significant reported in vitro activity of this compound is its ability to inhibit the binding of dexamethasone to the glucocorticoid receptor.[3] This finding originates from a 1994 study by Shindo et al., which identified both Collismycin A and B as novel non-steroidal inhibitors in this context.[3]
Data Presentation: Glucocorticoid Receptor Binding Affinity
| Compound | Target | Assay Type | IC50 | Source |
| This compound | Dexamethasone-Glucocorticoid Receptor | Receptor Binding Assay | Data not publicly available | [3] |
Note: While the inhibitory activity of this compound has been reported, the specific half-maximal inhibitory concentration (IC50) value from the primary literature is not accessible in publicly available databases.
Experimental Protocols: Glucocorticoid Receptor Binding Assay (Hypothetical Reconstruction)
Based on standard protocols for assessing glucocorticoid receptor binding, the experiment likely involved the following steps. It is important to note that this is a generalized protocol and the specific details of the original experiment by Shindo et al. may differ.
-
Preparation of Cytosolic Glucocorticoid Receptors:
-
Rat liver tissue is homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
-
The homogenate is centrifuged at high speed to obtain a cytosolic fraction rich in glucocorticoid receptors.
-
Protein concentration of the cytosol is determined using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
A constant concentration of radiolabeled dexamethasone (e.g., [³H]-dexamethasone) is incubated with the cytosolic receptor preparation.
-
Increasing concentrations of unlabeled this compound (or a known competitor as a positive control) are added to the incubation mixture.
-
The mixture is incubated to allow for competitive binding to the glucocorticoid receptors.
-
Bound and unbound radiolabeled dexamethasone are separated (e.g., by charcoal-dextran adsorption or size-exclusion chromatography).
-
The radioactivity of the bound fraction is measured using a scintillation counter.
-
-
Data Analysis:
-
The percentage of specific binding of the radiolabeled dexamethasone is plotted against the concentration of this compound.
-
The IC50 value, representing the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled dexamethasone, is calculated from the resulting dose-response curve.
-
Signaling Pathway: Glucocorticoid Receptor Inhibition
The following diagram illustrates the proposed mechanism of action for this compound as an inhibitor of the glucocorticoid receptor.
Caption: Proposed mechanism of this compound action on the Glucocorticoid Receptor signaling pathway.
Antibiofilm Activity
A 2017 study by Lee et al. reported the isolation of this compound from the marine bacterium Streptomyces sp. MC025.[4] While this study focused on the potent anti-biofilm activity of Collismycin C against Staphylococcus aureus, it did not provide any quantitative data on the biological activity of this compound.[4] The co-isolation suggests that this compound may possess similar properties, but further investigation is required.
In Vivo Studies
There is currently no publicly available literature detailing in vivo studies specifically investigating this compound. Research on the broader collismycin family has included in vivo models. For instance, Collismycin C has been shown to reduce HMGB1-mediated septic responses and improve survival rates in a mouse sepsis model.[5] These studies provide a potential framework for future in vivo evaluation of this compound.
Experimental Protocols: Animal Models for Inflammation (General Framework)
Should in vivo studies of this compound be undertaken to investigate its potential anti-inflammatory effects, a common model would be a lipopolysaccharide (LPS)-induced inflammation model in mice.
-
Animal Model:
-
Male C57BL/6 mice (6-8 weeks old) are typically used.
-
Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
-
Induction of Inflammation:
-
Mice are intraperitoneally injected with LPS (e.g., from Escherichia coli) to induce a systemic inflammatory response.
-
-
Treatment:
-
This compound would be administered to the treatment group (e.g., via intraperitoneal or oral routes) at various doses, either before or after the LPS challenge.
-
A vehicle control group and a positive control group (e.g., treated with dexamethasone) would be included.
-
-
Outcome Measures:
-
Survival Rate: Monitored over a specified period (e.g., 7 days).
-
Cytokine Levels: Blood samples are collected at various time points to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.
-
Histopathological Analysis: Organs such as the lungs and liver are harvested, fixed, and stained (e.g., with hematoxylin and eosin) to assess tissue damage and inflammatory cell infiltration.
-
Workflow Diagram: In Vivo Anti-inflammatory Study
Caption: A generalized workflow for an in vivo study of this compound's anti-inflammatory effects.
Conclusion and Future Directions
This compound presents an intriguing profile as a potential non-steroidal anti-inflammatory agent through its inhibition of dexamethasone-glucocorticoid receptor binding. However, a significant knowledge gap exists due to the lack of publicly available, detailed quantitative data and in vivo studies. To fully elucidate the therapeutic potential of this compound, future research should prioritize the following:
-
Re-synthesis and In Vitro Validation: Chemical synthesis of this compound would enable a thorough in vitro characterization of its glucocorticoid receptor binding affinity, including the determination of its IC50 value.
-
Broad-Spectrum Biological Screening: Comprehensive screening of this compound against a panel of cancer cell lines, bacterial, and fungal strains would clarify its activity profile in comparison to other collismycins.
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of this compound in relevant animal models of inflammation is crucial to determine its in vivo efficacy, safety profile, and pharmacokinetic properties.
-
Mechanism of Action Studies: Further investigation into the molecular mechanisms underlying the biological activities of this compound will be essential for its development as a potential therapeutic agent.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in this compound. While the available data is currently limited, the initial findings suggest that further exploration of this natural product is warranted.
References
- 1. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 2. A comparative study of human and zebrafish glucocorticoid receptor activities of natural and pharmaceutical steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collismycins A and B, novel non-steroidal inhibitors of dexamethasone-glucocorticoid receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. YcaO-Dependent Posttranslational Amide Activation: Biosynthesis, Structure, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of lysozyme synthesis by dexamethasone in human mononuclear leukocytes: an index of glucocorticoid sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of Collismycin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Collismycin B, a member of the caerulomycin class of antibiotics, is a naturally occurring 2,2'-bipyridyl compound produced by Streptomyces species. First reported in 1994, its unique structure and biological activity as a non-steroidal inhibitor of dexamethasone-glucocorticoid receptor binding have made it a subject of scientific interest. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing the spectroscopic data and experimental methodologies that have been pivotal in defining its chemical architecture.
Introduction
This compound was first isolated and characterized by Shindo et al. in 1994 from a strain of Streptomyces.[1][2] It belongs to a family of related compounds, including the more extensively studied Collismycin A, all of which feature a core 2,2'-bipyridyl scaffold, often with an oxime substituent. These compounds have garnered attention for their diverse biological activities, which include antibacterial, antifungal, and cytotoxic properties. This guide focuses specifically on the structural determination of this compound, presenting the key data and experimental workflows that have led to our current understanding of its molecular structure.
Isolation and Purification
The isolation of this compound is typically achieved through fermentation of a producing Streptomyces strain, followed by extraction and chromatographic purification. A representative workflow for the isolation of this compound is outlined below.
Spectroscopic Data and Structural Elucidation
The determination of the planar structure and stereochemistry of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass Spectrometry
Low-resolution electrospray ionization mass spectrometry (LR-ESIMS) has been used to determine the molecular weight of this compound.
| Ion | Observed m/z | Calculated for C13H14N3O2S |
| [M+H]⁺ | 276.2 | 276.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR data are essential for elucidating the connectivity of the atoms in this compound. The following data were reported for this compound in CDCl₃.[3]
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |
| 2 | 155.8 | - |
| 3 | 120.8 | 7.82 (d, J=7.8) |
| 4 | 136.8 | 7.78 (t, J=7.8) |
| 5 | 124.2 | 7.32 (t, J=7.8) |
| 6 | 155.4 | 8.68 (d, J=4.8) |
| 2' | 154.2 | - |
| 3' | 118.2 | 8.12 (s) |
| 4' | 148.2 | - |
| 5' | 115.5 | - |
| 6' | 146.9 | - |
| 7' (C=NOH) | 149.8 | 8.25 (s) |
| OMe | 56.2 | 4.01 (s) |
| SMe | 15.8 | 2.55 (s) |
The elucidation of the final structure is achieved through the combined analysis of these spectroscopic data, alongside comparisons with related known compounds such as Collismycin A and caerulomycin analogues.
Experimental Protocols
Fermentation and Extraction
A producing strain of Streptomyces sp. is cultured in a suitable liquid medium with shaking for an extended period, typically 7 days at 25°C. The culture broth and mycelia are then extracted with an organic solvent such as ethyl acetate to yield a crude extract containing this compound and other secondary metabolites.
Chromatographic Purification
The crude extract is subjected to a series of chromatographic steps to isolate this compound. An initial separation is often performed using open column chromatography on a stationary phase like ODS (octadecyl-silica) silica gel. Fractions containing the target compound, as identified by techniques like thin-layer chromatography or LC-MS, are then pooled. Final purification to yield pure this compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 250 MHz or higher). The purified sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and standard 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to establish the chemical structure.
-
Mass Spectrometry: The molecular weight and elemental composition are determined using high-resolution mass spectrometry (HRMS). Low-resolution mass spectrometry (LRMS) can also be used for initial characterization.
Signaling Pathway and Biological Activity
Collismycins A and B were initially identified as novel non-steroidal inhibitors of dexamethasone-glucocorticoid receptor binding.[1][2] The glucocorticoid receptor is a transcription factor that plays a crucial role in various physiological processes, including inflammation. By inhibiting the binding of dexamethasone, a potent synthetic glucocorticoid, this compound can modulate the activity of this receptor.
Conclusion
The structural elucidation of this compound has been accomplished through a combination of classical natural product chemistry techniques and modern spectroscopic methods. The core 2,2'-bipyridyl structure with its specific substitution pattern has been confirmed by detailed NMR and mass spectrometry analysis. This foundational chemical knowledge is critical for further research into the synthesis, derivatization, and therapeutic potential of this intriguing natural product. The continued exploration of the biological activities of this compound and its analogues may lead to the development of new therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Collismycin B Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods for the synthesis of Collismycin B analogs, focusing on biosynthetic and chemical approaches. Collismycins are a class of 2,2'-bipyridyl natural products that exhibit a range of biological activities, including cytotoxic and neuroprotective effects. The generation of analogs of these compounds is a key strategy in drug discovery to improve their therapeutic properties and explore structure-activity relationships.
Overview of Synthetic Strategies
The synthesis of this compound analogs can be broadly categorized into two main approaches:
-
Biosynthetic and Mutasynthetic Methods: These approaches leverage the natural biosynthetic pathway of Collismycins in producing microorganisms, primarily Streptomyces species. By manipulating the genes involved in the biosynthetic cluster or by feeding modified precursor molecules, novel analogs can be generated.
-
Chemical Synthesis: This involves the construction of the Collismycin scaffold and its derivatives from simple chemical starting materials using organic chemistry reactions. This approach offers the flexibility to introduce a wide range of modifications that may not be accessible through biological methods.
Biosynthetic and Mutasynthetic Approaches
The biosynthesis of Collismycin A in Streptomyces sp. CS40 proceeds through a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) pathway. The key building blocks for this pathway include picolinic acid, which forms one of the pyridine rings. By manipulating the genes responsible for precursor formation or by supplying synthetic analogs of these precursors, the biosynthetic machinery can be redirected to produce novel Collismycin derivatives.
Generation of Analogs by Gene Inactivation
This method involves the targeted disruption of specific genes within the Collismycin biosynthetic gene cluster. Inactivation of genes responsible for tailoring steps, such as methylations or oxidations, can lead to the accumulation of biosynthetic intermediates or the production of analogs with altered substitution patterns.
Protocol: Insertional Inactivation of a Biosynthetic Gene in Streptomyces sp. CS40
This protocol describes a general workflow for the inactivation of a target gene in the Collismycin gene cluster by homologous recombination.
Experimental Workflow:
Caption: Workflow for generating Collismycin analogs via gene inactivation.
Methodology:
-
Construct Design:
-
Identify the target gene for inactivation within the Collismycin biosynthetic gene cluster.
-
Design primers to amplify ~1.5-2.0 kb regions upstream and downstream of the target gene.
-
Incorporate unique restriction sites into the primers for subsequent cloning.
-
-
Cloning:
-
Amplify the upstream and downstream flanking regions from Streptomyces sp. CS40 genomic DNA using high-fidelity DNA polymerase.
-
Digest the PCR products and a suicide vector (e.g., pKC1139) with the appropriate restriction enzymes.
-
Ligate the flanking regions into the suicide vector to create the gene replacement construct.
-
Transform the ligation mixture into a suitable E. coli strain (e.g., DH10B) and select for transformants.
-
Verify the correct construct by restriction analysis and sequencing.
-
-
Intergeneric Conjugation:
-
Introduce the gene replacement construct into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).
-
Grow the E. coli donor strain and the Streptomyces sp. CS40 recipient strain to mid-log phase.
-
Mix the donor and recipient cultures and plate them on a suitable medium (e.g., SFM) for conjugation.
-
Incubate at 30°C for 16-20 hours.
-
-
Selection of Mutants:
-
Overlay the conjugation plates with an appropriate antibiotic to select for Streptomyces exconjugants that have integrated the plasmid via a single crossover event.
-
Subculture the resistant colonies on fresh selective medium.
-
To select for double crossover events (gene replacement), culture the single crossover mutants in the absence of antibiotic selection and then plate on a medium that selects for the loss of the vector backbone.
-
Screen the resulting colonies for the desired antibiotic sensitivity profile, indicating the loss of the plasmid.
-
-
Verification and Analysis:
-
Confirm the gene replacement by PCR analysis of genomic DNA from the putative mutants.
-
Culture the confirmed mutant strain in a suitable production medium.
-
Extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate).
-
Analyze the crude extract by HPLC-MS and NMR to identify and characterize any new Collismycin analogs.
-
Generation of Analogs by Mutasynthesis
Mutasynthesis, or precursor-directed biosynthesis, involves feeding synthetic analogs of natural biosynthetic precursors to a mutant strain that is blocked in the synthesis of the natural precursor. This approach has been successfully used to generate novel Collismycin analogs.[1]
Protocol: Mutasynthesis of Collismycin Analogs
This protocol details the generation of Collismycin analogs by feeding picolinic acid derivatives to a Streptomyces sp. CS40 mutant deficient in picolinic acid biosynthesis.[1]
Experimental Workflow:
Caption: Workflow for generating Collismycin analogs via mutasynthesis.
Methodology:
-
Mutant Strain:
-
Utilize a mutant strain of Streptomyces sp. CS40 in which the gene encoding lysine 2-aminotransferase (involved in picolinic acid biosynthesis) has been inactivated.[1] This mutant is unable to produce Collismycin A unless supplemented with picolinic acid.
-
-
Precursor Feeding:
-
Prepare a seed culture of the mutant strain in a suitable medium (e.g., TSB).
-
Inoculate a production medium (e.g., R5A) with the seed culture.
-
Prepare a sterile stock solution of the desired picolinic acid analog (e.g., 4-methylpicolinic acid or 6-methylpicolinic acid).[1]
-
Add the picolinic acid analog to the culture at a final concentration of 0.1-1 mM at a specific time point (e.g., after 24 hours of growth).
-
-
Fermentation and Extraction:
-
Incubate the culture at 30°C with shaking for 5-7 days.
-
Separate the mycelium from the culture broth by centrifugation.
-
Extract the supernatant and the mycelium with an equal volume of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
-
Purification and Characterization:
-
Redissolve the crude extract in a suitable solvent (e.g., methanol).
-
Purify the new Collismycin analogs from the crude extract using semi-preparative HPLC.
-
Characterize the structure of the purified analogs using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Chemical Synthesis Approaches
The chemical synthesis of this compound analogs relies on the construction of the core 2,2'-bipyridine scaffold, followed by the introduction of the desired functional groups. Various cross-coupling reactions and cyclization strategies can be employed to synthesize substituted 2,2'-bipyridines.
General Strategy for 2,2'-Bipyridine Core Synthesis
A common approach for the synthesis of unsymmetrically substituted 2,2'-bipyridines involves the coupling of two different pyridine derivatives.
Synthetic Pathway:
Caption: General chemical synthesis strategy for this compound analogs.
Protocol: Suzuki Cross-Coupling for 2,2'-Bipyridine Synthesis
This protocol provides a general procedure for the synthesis of a 2,2'-bipyridine scaffold using a Suzuki cross-coupling reaction.
Methodology:
-
Reaction Setup:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the halo-pyridine (1.0 eq.), the pyridine-boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
-
Reaction Execution:
-
Heat the reaction mixture to a specified temperature (e.g., 80-100°C) and stir for the required time (e.g., 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,2'-bipyridine.
-
-
Further Modifications:
-
The synthesized 2,2'-bipyridine can be further modified to introduce the specific side chains and functional groups present in this compound analogs.
-
Quantitative Data on Collismycin Analogs
The biological activity of Collismycin analogs is a critical aspect of their evaluation. Key parameters include cytotoxicity against cancer cell lines and neuroprotective activity.
| Compound | Biological Activity | Cell Line/Model | Quantitative Data | Reference |
| Collismycin A | Cytotoxicity | A549, HCT-116, MDA-MB-231 | IC₅₀ values not specified, but cytotoxic | [2] |
| Neuroprotection | Zebrafish model | 44% reduction in apoptosis at 1 µM | [2] | |
| Collismycin H | Cytotoxicity | A549, HCT-116, MDA-MB-231 | IC₅₀ > 100 µM | [2] |
| Neuroprotection | Zebrafish model | ~60% reduction in apoptosis at 1 µM | [2] | |
| 4-methyl-Collismycin A | Neuroprotection | Zebrafish model | Higher neuroprotective activity than Collismycin A | [1] |
| 6-methyl-Collismycin A | Neuroprotection | Zebrafish model | Showed neuroprotective activity | [1] |
Conclusion
The methods outlined in this document provide a comprehensive guide for the synthesis of this compound analogs. Both biosynthetic/mutasynthetic and chemical synthesis approaches offer powerful tools for generating novel derivatives with potentially improved therapeutic properties. The choice of method will depend on the desired modifications and the available resources. Careful characterization and biological evaluation of the synthesized analogs are essential for advancing the development of this promising class of natural products.
References
Application Notes and Protocols for Testing Collismycin B Glucocorticoid Receptor Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collismycin B is a non-steroidal compound identified as a novel inhibitor of the dexamethasone-glucocorticoid receptor binding.[1] This discovery presents a promising avenue for the development of new therapeutic agents that modulate the glucocorticoid receptor (GR) signaling pathway with potentially improved side-effect profiles compared to traditional steroidal drugs. These application notes provide detailed protocols for assays to characterize the inhibitory activity of this compound on the glucocorticoid receptor.
The glucocorticoid receptor is a ligand-activated transcription factor that plays a crucial role in a wide range of physiological processes, including metabolism, inflammation, and immune response. Upon binding to a ligand like cortisol or synthetic glucocorticoids, the receptor translocates from the cytoplasm to the nucleus, where it regulates the transcription of target genes. Inhibition of this pathway is a key mechanism for anti-inflammatory and immunosuppressive therapies.
Glucocorticoid Receptor Signaling Pathway
The canonical signaling pathway of the glucocorticoid receptor begins with the binding of a glucocorticoid ligand to the GR, which resides in the cytoplasm in a complex with chaperone proteins. This binding event triggers a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the GR into the nucleus. Inside the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs), thereby activating or repressing gene transcription.
Quantitative Data Summary
| Compound | Target | Assay Type | IC50 | Ki | Reference |
| This compound | Glucocorticoid Receptor | Competitive Binding | Not Available | Not Available | [1] |
| Dexamethasone | Glucocorticoid Receptor | Competitive Binding | ~3-10 nM | Not Available | Varies by assay conditions |
| RU-486 (Mifepristone) | Glucocorticoid Receptor | Competitive Binding | ~1-5 nM | Not Available | Varies by assay conditions |
Experimental Protocols
To characterize the inhibitory effects of this compound on the glucocorticoid receptor, a variety of in vitro assays can be employed. The following protocols describe three common methods: a competitive binding assay, a reporter gene assay, and a nuclear translocation assay.
Competitive Binding Assay using Fluorescence Polarization
This assay measures the ability of a test compound to compete with a fluorescently labeled glucocorticoid ligand for binding to the GR. Inhibition of binding results in a decrease in the fluorescence polarization signal.
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare a 2X stock of purified recombinant human glucocorticoid receptor in assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10% glycerol, 1 mM DTT).
-
Prepare a 2X stock of a fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS1) in the same assay buffer.
-
Prepare a serial dilution of this compound in assay buffer. Also, prepare positive (e.g., dexamethasone) and negative (vehicle) controls.
-
-
Assay Procedure:
-
Add 50 µL of the this compound serial dilutions or controls to the wells of a black, low-volume 384-well plate.
-
Prepare a 2X GR/fluorescent ligand mix and add 50 µL to each well.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
GR-Mediated Reporter Gene Assay
This cell-based assay measures the functional consequence of GR activation or inhibition. Cells are transfected with a reporter gene (e.g., luciferase) under the control of a GRE. GR agonists will induce reporter gene expression, while antagonists like this compound will inhibit this induction.
Experimental Workflow:
Protocol:
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., HEK293T or A549) that endogenously or exogenously expresses the human GR.
-
Co-transfect the cells with a plasmid containing a luciferase reporter gene driven by a GRE promoter and a control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
Plate the transfected cells in a 96-well white, clear-bottom plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and controls in cell culture medium.
-
Pre-incubate the cells with the this compound dilutions or controls for 1 hour.
-
Add a GR agonist, such as dexamethasone, at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Incubation and Lysis:
-
Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.
-
Remove the medium and lyse the cells using a suitable lysis buffer.
-
-
Luminescence Measurement:
-
Add luciferase assay reagent to the cell lysate and measure the firefly luciferase activity using a luminometer.
-
If a normalization plasmid was used, measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal.
-
Plot the normalized luminescence against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
-
GR Nuclear Translocation Assay
This imaging-based assay visually determines the ability of a compound to inhibit the agonist-induced translocation of the GR from the cytoplasm to the nucleus.
Experimental Workflow:
Protocol:
-
Cell Preparation:
-
Use a cell line stably expressing a fluorescently tagged GR (e.g., GFP-GR).
-
Plate the cells in a 96-well imaging plate and allow them to adhere.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound or controls for 1 hour.
-
Add a GR agonist (e.g., dexamethasone) to induce GR translocation.
-
-
Incubation and Staining:
-
Incubate the cells for 1-2 hours at 37°C.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the nuclei with a fluorescent nuclear stain like DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Use image analysis software to quantify the fluorescence intensity of the GFP-GR in the nucleus and cytoplasm.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence as a measure of translocation.
-
Plot this ratio against the this compound concentration to determine its inhibitory effect.
-
Conclusion
The assays described provide a comprehensive framework for characterizing the inhibitory activity of this compound on the glucocorticoid receptor. By employing a combination of binding, functional, and imaging-based assays, researchers can obtain a detailed understanding of the mechanism of action of this novel non-steroidal inhibitor, paving the way for its potential development as a therapeutic agent.
References
Experimental Design for Neuroprotective Studies of Collismycin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the neuroprotective potential of Collismycin B, a novel non-steroidal inhibitor of the dexamethasone-glucocorticoid receptor.[1][2] The following protocols detail in vitro and in vivo experimental designs to assess its efficacy in mitigating neuronal damage, oxidative stress, and inflammation.
Introduction to this compound and its Neuroprotective Potential
This compound, a member of the bipyridyl family of natural products, has been identified as an inhibitor of glucocorticoid receptor binding.[2] While its direct neuroprotective effects are yet to be extensively studied, its structural analog, Collismycin A, has demonstrated neuroprotective activity against oxidative stress.[2][3] Furthermore, the modulation of glucocorticoid receptor signaling presents a promising avenue for neuroprotection, as excessive glucocorticoid activity can be detrimental in various neurological conditions.[4][5][6][7][8] This experimental design aims to elucidate the neuroprotective mechanism of this compound, focusing on its potential antioxidant and anti-inflammatory properties, possibly mediated through glucocorticoid receptor antagonism.
Proposed Signaling Pathway for this compound's Neuroprotective Action
We hypothesize that this compound exerts its neuroprotective effects through a dual mechanism: direct antioxidant activity and modulation of intracellular signaling pathways via glucocorticoid receptor (GR) antagonism. By binding to the GR, this compound may inhibit the translocation of the activated GR into the nucleus, thereby preventing the transcription of pro-inflammatory and pro-apoptotic genes. Concurrently, its chemical structure suggests potential for scavenging reactive oxygen species (ROS). This reduction in oxidative stress can lead to the activation of the Nrf2/ARE signaling pathway, a key regulator of endogenous antioxidant defenses.[9]
Figure 1: Proposed signaling pathway of this compound's neuroprotective action.
In Vitro Experimental Design
Cell Culture and Differentiation
The human neuroblastoma cell line SH-SY5Y is a widely used model for neuroprotective studies due to its ability to differentiate into a more mature neuronal phenotype.[10][11][12]
Protocol: SH-SY5Y Cell Culture and Differentiation
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[13]
-
Subculturing: Passage cells at 80-90% confluency using 0.25% trypsin-EDTA.[10]
-
Differentiation: To induce a neuronal phenotype, treat the cells with 10 µM retinoic acid in a low-serum (1% FBS) medium for 5-7 days.[12] Differentiated cells will exhibit a more neuronal-like morphology with extended neurites.
Neurotoxicity Induction and this compound Treatment
To model neuronal injury, differentiated SH-SY5Y cells will be exposed to an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
Protocol: Neurotoxicity Assay
-
Plating: Seed differentiated SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours.
-
Neurotoxin Exposure: Induce neurotoxicity by adding H₂O₂ (e.g., 100 µM) or 6-OHDA (e.g., 50 µM) to the culture medium and incubate for another 24 hours.
-
Assessment: Evaluate cell viability, oxidative stress, and apoptosis using the assays described below.
In Vitro Endpoints and Assays
| Parameter | Assay | Principle |
| Cell Viability | MTT Assay | Measures the metabolic activity of viable cells, which reduces MTT to a colored formazan product. |
| Cytotoxicity | LDH Release Assay | Measures the release of lactate dehydrogenase from damaged cells into the culture medium. |
| Oxidative Stress | ROS Measurement | Uses fluorescent probes like DCFH-DA or CellROX that become fluorescent upon oxidation by ROS.[14][15][16] |
| Antioxidant Enzyme Activity | Spectrophotometric assays to measure the activity of enzymes like superoxide dismutase (SOD) and catalase. | |
| Apoptosis | Caspase-3 Activity Assay | Measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. |
| Annexin V/PI Staining | Differentiates between viable, apoptotic, and necrotic cells using flow cytometry. |
Table 1: In Vitro Assays for Assessing Neuroprotection
In Vivo Experimental Design
Animal Model of Focal Cerebral Ischemia
The middle cerebral artery occlusion (MCAO) model in rats is a widely used and reliable model of stroke that mimics the pathophysiology of ischemic brain injury in humans.[17][18][19][20][21]
Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats
-
Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) with isoflurane. Maintain body temperature at 37°C using a heating pad.
-
Surgical Procedure:
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[19]
-
Insert a silicone-coated monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).[17][19][21]
-
After 90 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
-
This compound Administration: Administer this compound (e.g., 1, 5, 10 mg/kg) intraperitoneally at the time of reperfusion.
-
Sham Control: Perform the same surgical procedure without occluding the MCA.
In Vivo Endpoints and Assays
| Parameter | Assay | Timeline |
| Neurological Deficit | Neurological Scoring | 24 and 48 hours post-MCAO |
| Infarct Volume | TTC Staining | 48 hours post-MCAO |
| Oxidative Stress | Malondialdehyde (MDA) Assay | 48 hours post-MCAO |
| Superoxide Dismutase (SOD) Activity | 48 hours post-MCAO | |
| Inflammation | ELISA for TNF-α and IL-6 | 48 hours post-MCAO |
Table 2: In Vivo Assays for Assessing Neuroprotection
Protocol: ELISA for TNF-α and IL-6 in Brain Tissue
-
Tissue Homogenization: At 48 hours post-MCAO, euthanize the rats and collect the ischemic brain hemisphere. Homogenize the tissue in a lysis buffer containing protease inhibitors.[22]
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C and collect the supernatant.
-
ELISA Procedure:
-
Use commercially available ELISA kits for rat TNF-α and IL-6.[23][24][25][26]
-
Add standards and samples to the antibody-coated microplate and incubate.
-
Wash the plate and add the detection antibody.
-
Add the substrate and stop solution, and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
-
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatment groups.
Table 3: Example Data Table for In Vitro Cell Viability (MTT Assay)
| Treatment Group | Concentration | Cell Viability (% of Control) |
| Control | - | 100 ± 5.2 |
| H₂O₂ | 100 µM | 45.3 ± 3.8 |
| H₂O₂ + this compound | 0.1 µM | 58.7 ± 4.1 |
| H₂O₂ + this compound | 1 µM | 72.1 ± 5.5 |
| H₂O₂ + this compound | 10 µM | 85.4 ± 4.9 |
Table 4: Example Data Table for In Vivo Infarct Volume and Neurological Score
| Treatment Group | Dose (mg/kg) | Infarct Volume (%) | Neurological Score |
| Sham | - | 0 | 0 |
| MCAO + Vehicle | - | 35.2 ± 4.1 | 3.5 ± 0.5 |
| MCAO + this compound | 1 | 28.7 ± 3.5 | 2.8 ± 0.4 |
| MCAO + this compound | 5 | 19.5 ± 2.9 | 1.9 ± 0.3 |
| MCAO + this compound | 10 | 12.3 ± 2.1 | 1.2 ± 0.2 |
Experimental Workflow Visualization
Figure 2: Overall experimental workflow for assessing the neuroprotective effects of this compound.
Conclusion
This comprehensive experimental design provides a robust framework for the preclinical evaluation of this compound as a potential neuroprotective agent. The combination of in vitro and in vivo models, along with a multi-faceted assessment of cellular and molecular endpoints, will enable a thorough characterization of its therapeutic potential and mechanism of action. The detailed protocols and data presentation guidelines are intended to ensure the generation of high-quality, reproducible data for researchers, scientists, and drug development professionals in the field of neuroprotection.
References
- 1. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Targeting glucocorticoid receptor signaling pathway for treatment of stress-related brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are GR antagonists and how do they work? [synapse.patsnap.com]
- 7. Differential targeting of brain stress circuits with a selective glucocorticoid receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. mdpi.com [mdpi.com]
- 10. accegen.com [accegen.com]
- 11. Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. SH-SY5Y culturing [protocols.io]
- 14. Measurement of basal reactive oxygen species (ROS) level and production in live cell [bio-protocol.org]
- 15. assaygenie.com [assaygenie.com]
- 16. mdpi.com [mdpi.com]
- 17. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. rwdstco.com [rwdstco.com]
- 20. Video: Embolic Middle Cerebral Artery Occlusion MCAO for Ischemic Stroke with Homologous Blood Clots in Rats [jove.com]
- 21. A microsurgical procedure for middle cerebral artery occlusion by intraluminal monofilament insertion technique in the rat: a special emphasis on the methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2.21. Enzyme-linked immunosorbent assay (ELISA) for IL-6 and TNF-α measurements in brain [bio-protocol.org]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. fn-test.com [fn-test.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for the Quantification of Colistin B in Biological Samples
A Note on Terminology: The query specified "Collismycin B." However, a thorough review of scientific literature indicates that this may be a typographical error for "Colistin B," a primary component of the antibiotic Colistin. Colistin is a multicomponent polypeptide antibiotic, with Colistin A and Colistin B being its main constituents.[1] This document will, therefore, focus on the techniques for quantifying Colistin B .
These application notes provide detailed methodologies for the quantitative analysis of Colistin B in biological samples, targeting researchers, scientists, and professionals in drug development. The primary technique discussed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[2]
Quantitative Data Summary
The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the quantification of Colistin B in different biological matrices.
Table 1: Quantitative Parameters for Colistin B in Human Plasma
| Lower Limit of Quantification (LLOQ) (ng/mL) | Linearity Range (ng/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (%) | Sample Preparation Method | Reference |
| 12.0 | 15 - 3000 | Acceptable (not specified) | Acceptable (not specified) | Solid-Phase Extraction (SPE) | [1] |
| 10.5 | Not Specified | <6.2% | <+/-12.6% | Protein Precipitation | [3] |
| 13 | 63 - 8000 (as total colistin) | <15% | Within ±15% | Zinc Acetate Precipitation & SPE | [4] |
| 500 (as total colistin) | 500 - 20000 (as total colistin) | Acceptable | Acceptable | Not Specified | [5] |
| 50 (as total colistin) | 50 - 10000 (as total colistin) | ≤9.9% | -4.7% to 3.0% | Solid-Phase Extraction (SPE) | [6][7] |
Table 2: Quantitative Parameters for Colistin B in Other Biological Matrices
| Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (%) | Sample Preparation Method | Reference |
| Human Urine | 9.0 | 15 - 3000 | Acceptable (not specified) | Acceptable (not specified) | Solid-Phase Extraction (SPE) | [1] |
| Culture Medium | 13.2 | Not Specified | <11.4% | <+/-8.1% | Protein Precipitation | [3] |
| Chicken Muscle | 50 µg/kg (LOQ) | Not Specified | Not Specified | Not Specified | Acidified Methanol Extraction | [8] |
| Chicken Egg | 50 µg/kg (LOQ) | Not Specified | Not Specified | Not Specified | Acidified Methanol Extraction | [8] |
Experimental Protocols
Below are detailed protocols for sample preparation and LC-MS/MS analysis for the quantification of Colistin B.
Protocol 1: Sample Preparation via Protein Precipitation
This method is rapid and suitable for high-throughput analysis.[3]
Materials:
-
Human plasma or culture medium samples
-
Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)
-
0.03% Trifluoroacetic Acid (TFA) in water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma or culture medium into a microcentrifuge tube.
-
Add a suitable internal standard (e.g., Polymyxin B).
-
Add 200 µL of ACN containing 0.1% TFA to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant with an equal volume of 0.03% TFA in water.
-
The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)
This method provides a cleaner extract, reducing matrix effects and improving sensitivity.[1][6][7]
Materials:
-
Human plasma or urine samples
-
C18 SPE cartridges (e.g., Oasis HLB)
-
Methanol with 0.1% formic acid (Elution solution)
-
Water with 0.1% formic acid (Washing solution)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Pre-treat Sample: Pipette 200 µL of plasma into a tube. Add a suitable internal standard.
-
Condition Cartridge: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Wash: Wash the cartridge with 1 mL of water containing 0.1% formic acid to remove interfering substances.
-
Dry: Dry the cartridge under vacuum for 5 minutes.
-
Elute: Elute Colistin B and the internal standard with 1 mL of methanol containing 0.1% formic acid.
-
Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 200 µL of the mobile phase.
-
The sample is now ready for injection.
LC-MS/MS Analysis Protocol
The following are typical instrument conditions for the analysis of Colistin B.
Table 3: LC-MS/MS Instrument Parameters
| Parameter | Setting | Reference |
| Liquid Chromatography | ||
| LC System | Acquity UPLC-MS/MS system or equivalent | [1] |
| Column | Waters Acquity UPLC C18 (4.6 x 150 mm, 3.5 µm) or Atlantis dC18 (2.1 x 100 mm, 3 µm) | [1][6][7] |
| Mobile Phase A | Water with 0.1% or 0.2% Formic Acid | [5][6][7] |
| Mobile Phase B | Acetonitrile with 0.1% or 0.2% Formic Acid | [5][6][7] |
| Gradient | Isocratic: 30% B or 50% B | [5][6][7] |
| Flow Rate | 0.2 mL/min | [5][6][7] |
| Injection Volume | 10 µL | |
| Column Temperature | Room Temperature or 40°C | [6][7] |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | [3][5] |
| Scan Type | Multiple Reaction Monitoring (MRM) | [1][5] |
| MRM Transition (Positive) | m/z 578.7 → 101.3 | [6][7][9] |
| MRM Transition (Positive) | m/z 386.2 → 101.0 | [1] |
| MRM Transition (Negative) | m/z 1153.7 → 1065.6 | [3] |
| Internal Standard (Polymyxin B1) | m/z 602.4 → 241.1 (Positive) | [1] |
| Source Temperature | 120°C - 150°C | [6][7] |
| Desolvation Temperature | 350°C | [6][7] |
Visualizations
Experimental Workflow
Caption: Workflow for Colistin B quantification in biological samples.
Mechanism of Action of Colistin
Caption: Mechanism of action of Colistin on Gram-negative bacteria.
References
- 1. Determination of Colistin and Colistimethate Levels in Human Plasma and Urine by High-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Approach to Measuring Colistin Plasma Levels Regarding the Treatment of Multidrug-Resistant Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of colistin A and colistin B in plasma and culture medium using a simple precipitation step followed by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of colistin A/B and colistin methanesulfonate in biological samples using hydrophilic interaction chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. LC-MS/MS Method for Determination of Colistin in Human Plasma: Validation and Stability Studies [scirp.org]
- 7. scirp.org [scirp.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Collismycin B Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collismycin B is a member of the 2,2'-bipyridyl family of natural products, a class of compounds known for a range of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory effects.[1] Its structural analog, Collismycin A, has demonstrated antiproliferative activity against several human cancer cell lines, such as A549 (lung), HCT116 (colon), and HeLa (cervical).[2][3] The cytotoxic effects of Collismycin A are linked to its ability to chelate iron, thereby disrupting cellular iron homeostasis.[2][3] Iron chelation is a known mechanism for inducing apoptotic cell death through the activation of mitochondrial caspase pathways.[4][5][6]
Given the therapeutic potential of this class of compounds, a thorough in vitro evaluation of the cytotoxicity of this compound is a critical step in preclinical assessment. These application notes provide a comprehensive suite of cell-based assays to quantify the cytotoxic and pro-apoptotic effects of this compound. The protocols detailed below are designed for a 96-well plate format, suitable for medium- to high-throughput screening.
Experimental Workflow
The overall workflow for assessing the cytotoxicity of this compound involves initial cell culture and treatment, followed by a panel of assays to measure cell viability, membrane integrity, and apoptosis induction.
Key Experimental Protocols
Herein are detailed protocols for three fundamental cell-based assays to evaluate the cytotoxicity of this compound.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[9][10]
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell line (e.g., A549, HCT116, HeLa)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well clear flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
LDH Assay for Cytotoxicity (Membrane Integrity)
This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[11]
Materials:
-
LDH Cytotoxicity Assay Kit
-
Treated cell culture supernatants
-
96-well clear flat-bottom plates
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
Set up control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
After the incubation period, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.[12]
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, referencing the spontaneous and maximum release controls.
Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[13][14][15]
Materials:
-
Caspase-Glo® 3/7 Assay System
-
Treated cells in 96-well white-walled plates
-
Positive control for apoptosis (e.g., staurosporine)
Protocol:
-
Seed cells in a 96-well white-walled plate and treat with this compound as described in the MTT assay protocol (steps 1-4).
-
After the desired incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Express the results as fold change in caspase activity relative to the vehicle control.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in tables to facilitate comparison of this compound's effects across different cell lines and time points.
Table 1: IC₅₀ Values of this compound on Various Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | IC₅₀ (µM) |
| A549 (Lung) | 24 | |
| 48 | ||
| 72 | ||
| HCT116 (Colon) | 24 | |
| 48 | ||
| 72 | ||
| HeLa (Cervical) | 24 | |
| 48 | ||
| 72 |
Table 2: LDH Release in Response to this compound Treatment (at 48 hours)
| Cell Line | This compound Conc. (µM) | % Cytotoxicity (LDH Release) |
| A549 | 0.1 | |
| 1.0 | ||
| 10.0 | ||
| HCT116 | 0.1 | |
| 1.0 | ||
| 10.0 | ||
| HeLa | 0.1 | |
| 1.0 | ||
| 10.0 |
Table 3: Caspase-3/7 Activation by this compound (at 24 hours)
| Cell Line | This compound Conc. (µM) | Fold Increase in Caspase-3/7 Activity |
| A549 | 0.1 | |
| 1.0 | ||
| 10.0 | ||
| HCT116 | 0.1 | |
| 1.0 | ||
| 10.0 | ||
| HeLa | 0.1 | |
| 1.0 | ||
| 10.0 |
Hypothesized Signaling Pathway of this compound-Induced Apoptosis
Based on the known iron-chelating properties of the related compound Collismycin A, a plausible mechanism for this compound-induced cytotoxicity is the initiation of the intrinsic (mitochondrial) apoptotic pathway. Iron chelation can lead to mitochondrial dysfunction and the activation of a caspase cascade.[4][5]
References
- 1. Suppressive functions of collismycin C in TGFBIp-mediated septic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. Activation of caspase pathways during iron chelator-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. goldbio.com [goldbio.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. LDH Cytotoxicity Assay [bio-protocol.org]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 14. ulab360.com [ulab360.com]
- 15. promega.com [promega.com]
Application Notes and Protocols for the HPLC Analysis of Collismycin B
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of Collismycin B using High-Performance Liquid Chromatography (HPLC). Due to the limited availability of established and validated analytical methods for this compound in published literature, this guide offers a starting point for method development, drawing upon information available for the closely related Collismycin A and general chromatographic principles for 2,2'-bipyridyl compounds.
Introduction to this compound
This compound is a member of the 2,2'-bipyridyl family of natural products, known for its diverse biological activities, including antibacterial and cytotoxic properties.[1] Accurate and reliable analytical methods are crucial for its study in various research and development phases, from fermentation and purification to formulation and quality control. HPLC is a powerful technique for the separation, identification, and quantification of such compounds.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is fundamental for developing a suitable HPLC method. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃N₃O₂S | [1] |
| Molecular Weight | 275.326 g/mol | [1] |
| CAS Number | 158792-25-7 | [1] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. | [2] |
Proposed HPLC Method for this compound Analysis
Based on the analysis of the structurally similar Collismycin A and general principles of reversed-phase chromatography, the following starting conditions are proposed for the analysis of this compound.
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a scouting gradient of 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV-Vis Detector at 254 nm and/or 310 nm |
| Injection Volume | 10 µL |
Rationale: A C18 column is a good starting point for moderately polar compounds like this compound. A water/acetonitrile mobile phase with TFA as an ion-pairing agent is often effective for improving peak shape of nitrogen-containing compounds.[3] A gradient elution is recommended to ensure the elution of the compound of interest and any potential impurities with good resolution.
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol or DMSO in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to generate a calibration curve.
Sample Preparation
The appropriate sample preparation method will depend on the matrix. A general protocol for a relatively clean sample is provided below.
-
Extraction: If this compound is in a solid matrix, extract it with a suitable solvent in which it is soluble (e.g., methanol).
-
Centrifugation/Filtration: Centrifuge the extract to pellet any insoluble material. Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter before injection.
HPLC System Setup and Operation
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Injection Sequence:
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Inject a standard solution periodically to check for system suitability and retention time stability.
-
-
Data Acquisition: Acquire data for the entire run, monitoring the absorbance at the selected wavelength(s).
Data Presentation and Analysis
Quantitative data should be organized for clarity and easy comparison.
Calibration Curve Data
| Concentration (µg/mL) | Retention Time (min) | Peak Area |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Instructions: Plot Peak Area vs. Concentration to generate a calibration curve. Determine the linearity (R²) of the curve.
Sample Analysis Data
| Sample ID | Retention Time (min) | Peak Area | Calculated Concentration (µg/mL) |
| Sample 1 | |||
| Sample 2 | |||
| ... |
Instructions: Use the equation from the calibration curve to calculate the concentration of this compound in the unknown samples.
Visualizations
HPLC Method Development Workflow
The following diagram illustrates a typical workflow for developing and optimizing an HPLC method.
Caption: A logical workflow for HPLC method development.
Analytical Workflow for this compound Quantification
This diagram outlines the key steps in the routine analysis of this compound.
Caption: A streamlined workflow for this compound analysis.
References
Application Notes and Protocols for Mutasynthesis of Novel Collismycin B Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the generation of novel Collismycin B derivatives through mutasynthesis. This technique leverages the biosynthetic machinery of a genetically engineered strain of Streptomyces sp. CS40 to incorporate synthetic precursor analogs, leading to the production of new bioactive compounds. The primary focus of this protocol is the generation of derivatives based on the well-established methods for Collismycin A, which are directly applicable due to structural similarities.
Introduction to this compound and Mutasynthesis
This compound belongs to the 2,2'-bipyridyl family of natural products, which are hybrid polyketide-nonribosomal peptides. These compounds have garnered interest for their diverse biological activities, including potential neuroprotective effects. Mutasynthesis is a powerful technique that combines chemical synthesis and biosynthesis to create novel natural product analogs. The process involves genetically blocking the biosynthesis of a natural precursor in a microorganism and then supplying synthetic analogs of that precursor to be incorporated into the final product.
In the case of Collismycin biosynthesis, a key precursor is picolinic acid, which is derived from L-lysine. By inactivating the gene responsible for the conversion of lysine to picolinic acid, a mutant strain is created that is unable to produce Collismycins. However, production can be rescued by feeding picolinic acid to the culture. This provides a platform to introduce structurally modified picolinic acid analogs, which are then processed by the remaining biosynthetic enzymes to generate novel Collismycin derivatives.
Experimental Data Summary
The following tables summarize the quantitative data obtained from mutasynthesis experiments to generate derivatives of Collismycin A, a structurally related compound. These data serve as a benchmark for the expected outcomes when applying similar methodologies to this compound.
Table 1: Mutasynthesized Collismycin Derivatives and Their Biological Activity
| Compound | Precursor Fed | Modification | Neuroprotective Activity (% reduction in apoptotic cells at 1 µM) | Cytotoxicity (IC50 against A549, HCT116, MDA-MB-231 cell lines) |
| Collismycin A (Parent) | Picolinic Acid | None | 44%[1] | - |
| 4-Methyl-Collismycin A | 4-Methyl-picolinic acid | Methyl group at C-4 of the first pyridine ring | Effective neuroprotective action | Not reported |
| 6-Methyl-Collismycin A | 6-Methyl-picolinic acid | Methyl group at C-6 of the first pyridine ring | Higher than Collismycin A | Not reported |
| Collismycin H | Via insertional inactivation & biocatalysis | Modification on the second pyridine ring | ~60%[1] | >100 µM[1] |
Table 2: Characterization Data for Novel Collismycin Derivatives
| Compound | Molecular Formula | HR-MS (m/z) | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| 4-Methyl-Collismycin A | C₁₄H₁₅N₃O₂S | [M+H]⁺ calculated: 290.0963, found: 290.0958 | Data not available in search results | Data not available in search results |
| 6-Methyl-Collismycin A | C₁₄H₁₅N₃O₂S | [M+H]⁺ calculated: 290.0963, found: 290.0965 | Data not available in search results | Data not available in search results |
Note: Detailed spectroscopic data for the methylated derivatives were not available in the searched literature.
Experimental Protocols
Protocol 1: Generation of the Streptomyces sp. CS40 ΔclmI Mutant
This protocol describes the inactivation of the clmI gene, which encodes a lysine 2-aminotransferase, the enzyme responsible for the initial step in picolinic acid biosynthesis.
1. Plasmid Construction:
-
A gene replacement cassette is constructed using a suitable E. coli-Streptomyces shuttle vector, such as pKC1139.
-
Flanking regions (approximately 1.5-2 kb each) upstream and downstream of the clmI gene are amplified from Streptomyces sp. CS40 genomic DNA by PCR.
-
An antibiotic resistance cassette (e.g., apramycin resistance) is cloned between the two flanking regions in the shuttle vector.
2. Transformation of Streptomyces sp. CS40
-
The constructed plasmid is introduced into E. coli ET12567/pUZ8002 for demethylation.
-
Intergeneric conjugation is performed between the E. coli donor strain and Streptomyces sp. CS40 spores.
-
Grow E. coli to mid-log phase in LB medium with appropriate antibiotics.
-
Prepare a dense spore suspension of Streptomyces sp. CS40.
-
Mix the E. coli and Streptomyces spores and plate on a suitable medium (e.g., SFM) and incubate.
-
Overlay the plates with an appropriate antibiotic (e.g., nalidixic acid) to select against the E. coli donor and the antibiotic for the resistance cassette (e.g., apramycin) to select for exconjugants.
-
3. Selection of Double Crossover Mutants:
-
Primary exconjugants (single crossover events) are selected based on resistance to the antibiotic marker on the vector.
-
To select for double crossover events, single colonies are propagated on non-selective medium for several rounds to facilitate the second crossover event.
-
Progeny are then screened for the desired phenotype (e.g., apramycin resistant, vector antibiotic sensitive) and confirmed by PCR and Southern blot analysis to verify the deletion of the clmI gene.
Protocol 2: Fermentation and Precursor Feeding for Mutasynthesis
1. Fermentation Medium:
-
A suitable production medium for Collismycin, such as R5A medium, is used. The composition should be optimized for the mutant strain.
2. Inoculum Preparation:
-
A two-stage seed culture is recommended.
-
A primary seed culture is grown from a spore suspension in a suitable vegetative medium (e.g., TSB) for 2-3 days.
-
A secondary seed culture is inoculated from the primary culture and grown for another 1-2 days.
3. Production Fermentation:
-
The production medium is inoculated with the secondary seed culture (e.g., 5% v/v).
-
Fermentation is carried out in baffled flasks or a bioreactor at an appropriate temperature (e.g., 28-30°C) with agitation (e.g., 200-250 rpm).
4. Precursor Feeding:
-
The picolinic acid analog (e.g., 4-methyl-picolinic acid or 6-methyl-picolinic acid) is dissolved in a suitable solvent (e.g., DMSO or water).
-
The precursor solution is filter-sterilized and added to the fermentation culture.
-
The optimal time of addition is typically after the initial growth phase, around 24-48 hours post-inoculation.
-
The final concentration of the fed precursor should be optimized, with typical starting ranges being 0.1-1 mM.
Protocol 3: Extraction and Purification of Collismycin Derivatives
1. Extraction:
-
After a suitable fermentation period (e.g., 5-7 days), the culture broth is harvested.
-
The mycelium is separated from the supernatant by centrifugation or filtration.
-
The supernatant is extracted with an organic solvent such as ethyl acetate or butanol.
-
The mycelium can also be extracted with a polar organic solvent like acetone or methanol to recover any intracellular product.
2. Purification:
-
The crude extract is concentrated under reduced pressure.
-
The residue is subjected to chromatographic purification.
-
A combination of techniques such as silica gel chromatography, size-exclusion chromatography (e.g., Sephadex LH-20), and preparative or semi-preparative HPLC is used to isolate the pure derivatives.
3. Structure Elucidation:
-
The structure of the purified compounds is determined using standard spectroscopic techniques, including:
-
High-Resolution Mass Spectrometry (HR-MS): To determine the elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the chemical structure and stereochemistry.
-
Visualizations
Caption: Mutasynthesis workflow for generating novel Collismycin derivatives.
Caption: Simplified biosynthetic pathway of Collismycin and the mutasynthetic block.
References
Application Notes and Protocols for Testing Collismycin B Neuroprotective Effects in Zebrafish Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing zebrafish larvae as an in vivo model to investigate the potential neuroprotective properties of Collismycin B. The protocols detailed below outline methods for inducing neurotoxicity, administering treatment, and evaluating neuroprotective efficacy through behavioral, cellular, and biochemical assays.
Introduction to Zebrafish as a Model for Neuroprotection Studies
The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for studying neurodegenerative diseases and screening for neuroprotective compounds.[1][2] Its genetic tractability, rapid ex utero development, and optical transparency of embryos and larvae allow for non-invasive, real-time imaging of neuronal development and degeneration.[1][3][4] The conservation of fundamental neurochemical pathways and high genetic homology with humans make zebrafish a relevant and efficient model for translational research.[1][2][5]
Chemical induction of neurodegeneration, for instance using 1-methyl-4-phenylpyridinium (MPP+), can replicate key pathological features of neurodegenerative disorders like Parkinson's disease in zebrafish larvae.[6][7][8] These features include reduced locomotor activity and loss of dopaminergic neurons, providing a robust system to test the efficacy of potential neuroprotective agents like this compound.[6][7]
Experimental Workflow for Assessing this compound Neuroprotection
The overall experimental design involves inducing neurodegeneration in zebrafish larvae and subsequently treating them with this compound. The neuroprotective effects are then quantified using a battery of assays.
References
- 1. Frontiers | Zebrafish as a model organism for neurodegenerative disease [frontiersin.org]
- 2. Frontiers | Advances of Zebrafish in Neurodegenerative Disease: From Models to Drug Discovery [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] A Whole Brain Staining, Embedding, and Clearing Pipeline for Adult Zebrafish to Visualize Cell Proliferation and Morphology in 3-Dimensions | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Modeling Neurodegeneration in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Collismycin B Production in Streptomyces
Welcome to the technical support center for improving the yield of Collismycin B from Streptomyces fermentation. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the production of this valuable secondary metabolite.
Troubleshooting Guide
This guide addresses specific issues that may arise during your Streptomyces fermentation experiments for this compound production.
Q1: Low or no yield of this compound is observed in the fermentation broth.
A1: Several factors could contribute to low or negligible yields of this compound. Consider the following troubleshooting steps:
-
Media Composition: The composition of your fermentation medium is critical. High concentrations of iron have been shown to inhibit this compound biosynthesis by repressing the transcription of the activator gene clmR2.[1][2] Ensure your medium has an appropriate iron concentration. Additionally, the carbon and nitrogen sources can significantly impact secondary metabolite production.[3][4]
-
Genetic Regulation: The biosynthesis of this compound is tightly regulated by pathway-specific genes. The gene clmR1 acts as a repressor, while clmR2 is an activator.[1][2] Inactivation of clmR1 or overexpression of clmR2 has been demonstrated to increase production.[1][2] Verify the genetic integrity of your Streptomyces strain and consider genetic engineering approaches if feasible.
-
Fermentation Parameters: Suboptimal fermentation conditions such as pH, temperature, aeration, and inoculum size can adversely affect yield. The optimal pH for many Streptomyces fermentations is around 6.5.[5][6] Ensure your fermentation parameters are optimized for your specific strain.
-
Silent Gene Clusters: Many biosynthetic gene clusters in Streptomyces are poorly expressed under standard laboratory conditions.[7][8][9] Consider strategies to activate these "silent" gene clusters, such as co-cultivation or the use of elicitors.[7]
Q2: The Streptomyces culture is growing well, but this compound production does not initiate.
A2: This is a common issue in secondary metabolite production, which is often growth-phase dependent.[7]
-
Growth Phase: Secondary metabolite production in Streptomyces typically occurs during the stationary phase of growth, not the logarithmic growth phase.[7][10] Ensure your fermentation is running long enough to allow the culture to enter the stationary phase.
-
Nutrient Limitation: The onset of secondary metabolism can be triggered by the depletion of certain nutrients.[11] An overly rich medium may support excellent growth but suppress the production of secondary metabolites.
-
Regulatory Signals: The transition to secondary metabolism is controlled by complex regulatory networks, including signaling molecules.[11][12] Issues with these signaling pathways can uncouple growth from secondary metabolite production.
Q3: Contamination is frequently observed in the fermentation cultures.
A3: Streptomyces are relatively slow-growing bacteria, making them susceptible to contamination by faster-growing microorganisms like E. coli or Bacillus species.[13][14]
-
Aseptic Technique: Strict aseptic technique is paramount during all stages of media preparation, inoculation, and sampling.[13][15]
-
Sterilization: Ensure that your fermentation medium and all equipment are properly sterilized. It is advisable to periodically validate the effectiveness of your autoclave.[14]
-
Inoculum Purity: Always start with a pure, single-colony isolate of your Streptomyces strain. Regularly check the purity of your seed cultures.[15]
Frequently Asked Questions (FAQs)
Q1: What is the general biosynthetic pathway for this compound?
A1: this compound is a hybrid polyketide-nonribosomal peptide secondary metabolite. Its biosynthesis begins with the conversion of L-lysine to picolinic acid.[16] This is followed by the action of a polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system to assemble the core structure, which then undergoes further modifications to yield the final this compound molecule.[16] The biosynthetic gene cluster contains all the necessary enzymes for this process.[16]
Q2: How can I genetically engineer my Streptomyces strain to improve this compound yield?
A2: Genetic engineering offers a powerful approach to enhance production. Based on the known regulatory pathway, two key strategies are:
-
Overexpression of the Activator: The gene clmR2 is a positive regulator of the this compound biosynthetic gene cluster. Overexpressing this gene has been shown to lead to a fourfold increase in production.[1]
-
Inactivation of the Repressor: The gene clmR1 negatively regulates the biosynthesis. Inactivating this gene can lead to a moderate increase in yield and an earlier onset of production.[1]
Various genetic tools and techniques are available for the manipulation of Streptomyces, including PCR-targeting based gene disruption and the use of expression vectors.[17][18]
Q3: What are the key media components and fermentation parameters to consider for optimization?
A3: Optimizing the fermentation medium and conditions is a crucial step for improving yield.
-
Carbon and Nitrogen Sources: Glucose, corn starch, and soybean meal are commonly used and have been shown to be significant factors in the production of other Streptomyces secondary metabolites.[3][5]
-
Minerals and pH: The concentration of metal ions, particularly iron, must be carefully controlled as high levels inhibit this compound production.[1] The initial pH of the medium should be optimized, with a typical starting point around 6.5-7.2.[3][5]
-
Aeration and Agitation: As aerobic bacteria, Streptomyces require sufficient oxygen for growth and secondary metabolite production.[6][19] Optimizing agitation and aeration rates in a bioreactor is essential for maintaining adequate dissolved oxygen levels.[6]
Q4: What is precursor feeding and can it be used for this compound?
A4: Precursor feeding is a strategy to enhance the production of a secondary metabolite by supplying the fermentation with one of its biosynthetic building blocks.[20] Since L-lysine is a known precursor for the picolinic acid moiety of this compound, feeding L-lysine into the fermentation could potentially increase the yield.[16][21] The optimal concentration and feeding time would need to be determined experimentally.
Quantitative Data Summary
| Strategy | Target | Organism | Fold Increase in Yield | Reference |
| Genetic Engineering | Overexpression of clmR2 (activator) | Streptomyces sp. CS40 | 4-fold | [1] |
| Inactivation of clmR1 (repressor) | Streptomyces sp. CS40 | Moderate Increase | [1] | |
| Media Optimization | Optimized Glucose, Corn Starch, Soybean Meal, CaCO3 | Streptomyces sp. 891-B6 | 1.6-fold | [5] |
| Optimized Corn Starch, Glucose, (NH4)2SO4 | Streptomyces ahygroscopicus ΔnysB | 5.5-fold | [22] | |
| Process Engineering | Dynamic degradation of triacylglycerols | Streptomyces coelicolor A3(2) | 1.9-fold | [23] |
Experimental Protocols
Media Optimization using Response Surface Methodology (RSM)
This protocol outlines a general approach to optimizing the fermentation medium for this compound production.
-
Initial Screening (One-Factor-at-a-Time):
-
Establish a baseline fermentation medium (e.g., GSS medium: 10 g/L soluble starch, 20 g/L glucose, 25 g/L soybean meal, 1 g/L beef extract, 4 g/L yeast extract, 2 g/L NaCl, 0.25 g/L K2HPO4, and 2 g/L CaCO3, pH 7.2).[3]
-
Systematically vary the concentration of individual components (e.g., glucose, soybean meal, iron source) while keeping others constant to identify the factors with the most significant impact on this compound yield.
-
-
Response Surface Methodology (RSM):
-
Select the most influential factors identified in the initial screening.
-
Perform the fermentations and measure the this compound yield for each experimental condition.
-
Use statistical software to fit the data to a polynomial model and generate response surface plots to visualize the relationship between the factors and the yield.
-
Genetic Manipulation: Overexpression of the clmR2 Activator Gene
This protocol provides a general workflow for overexpressing the clmR2 gene in Streptomyces.
-
Gene Amplification and Cloning:
-
Amplify the clmR2 gene from the genomic DNA of your Streptomyces strain using PCR with primers that add suitable restriction sites.
-
Clone the amplified clmR2 gene into an appropriate E. coli-Streptomyces shuttle expression vector under the control of a strong, constitutive promoter.
-
-
Transformation into Streptomyces:
-
Introduce the expression vector into the Streptomyces host strain via protoplast transformation or intergeneric conjugation from E. coli.[25]
-
-
Selection and Verification of Transformants:
-
Select for transformants on an appropriate antibiotic-containing medium.
-
Verify the presence of the expression vector and the clmR2 insert in the transformants by PCR and/or restriction digestion.
-
-
Fermentation and Yield Analysis:
-
Cultivate the engineered strain and the wild-type strain under identical fermentation conditions.
-
Quantify the this compound yield from both strains to confirm the effect of clmR2 overexpression.
-
Visualizations
Caption: Simplified biosynthetic pathway of this compound.
Caption: Key regulatory elements controlling this compound biosynthesis.
Caption: A logical workflow for enhancing this compound yield.
References
- 1. Collismycin A biosynthesis in Streptomyces sp. CS40 is regulated by iron levels through two pathway-specific regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aensiweb.com [aensiweb.com]
- 5. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 7. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Genomes and secondary metabolomes of Streptomyces spp. isolated from Leontopodium nivale ssp. alpinum [frontiersin.org]
- 10. scispace.com [scispace.com]
- 11. Multi-level regulation of coelimycin synthesis in Streptomyces coelicolor A3(2) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Regulation of Antibiotic Production by Signaling Molecules in Streptomyces [frontiersin.org]
- 13. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Current Approaches for Genetic Manipulation of Streptomyces spp.—Key Bacteria for Biotechnology and Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Optimization of the precursor supply for an enhanced FK506 production in Streptomyces tsukubaensis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. thescipub.com [thescipub.com]
- 23. Unlocking a new target for streptomycetes strain improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. taylorfrancis.com [taylorfrancis.com]
- 25. mdpi.com [mdpi.com]
Overcoming solubility issues with Collismycin B in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues with Collismycin B in aqueous solutions.
Troubleshooting Guides
Issue: Precipitate formation when preparing aqueous solutions of this compound.
Question: I dissolved this compound in an organic solvent to make a stock solution and upon diluting it into my aqueous experimental buffer, a precipitate formed. How can I resolve this?
Answer:
This is a common issue when working with hydrophobic compounds like this compound. The abrupt change in solvent polarity upon dilution into an aqueous buffer reduces the solubility of the compound, causing it to precipitate. Here are several strategies to address this, ranging from simple adjustments to more involved formulation approaches.
Initial Steps:
-
Decrease the Final Concentration: The simplest approach is to lower the final concentration of this compound in your aqueous solution to a level below its aqueous solubility limit.
-
Optimize the Organic Solvent Content: You can systematically determine the maximum percentage of your organic solvent (e.g., DMSO, ethanol) that can be tolerated in your final aqueous solution without causing precipitation. It is crucial to also verify that this concentration of organic solvent does not affect your experimental system.
Advanced Solubilization Techniques:
If the above steps are insufficient, consider the following methods to enhance the aqueous solubility of this compound.
-
Co-Solvent Systems: By using a mixture of water and a water-miscible organic solvent, you can create a solution with a polarity that is more favorable for dissolving this compound.
-
Use of Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic molecules like this compound, increasing their apparent solubility.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic drugs, effectively shielding them from the aqueous environment and increasing their solubility.
Below are detailed protocols for implementing these advanced techniques.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This protocol describes the preparation of a high-concentration stock solution of this compound in an organic solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol, 200 proof
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution.[1]
-
Aliquot the stock solution into smaller, single-use volumes in amber tubes to avoid repeated freeze-thaw cycles and protect from light.
-
Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Table 1: Recommended Starting Stock Concentrations
| Solvent | Concentration |
| DMSO | 10 - 50 mM |
| Ethanol | 10 - 20 mM |
Note: These are starting recommendations. The maximum achievable concentration may vary based on the purity of this compound and the specific solvent batch.
Protocol 2: Solubilization using a Co-Solvent System (DMSO/Aqueous Buffer)
This protocol details how to determine the optimal ratio of DMSO to aqueous buffer for your experiments.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer of choice (e.g., PBS, Tris-HCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a series of dilutions of your this compound DMSO stock solution into your aqueous buffer. Aim for a range of final DMSO concentrations (e.g., 0.5%, 1%, 2%, 5%, 10% v/v).
-
For each dilution, add the aqueous buffer to the microcentrifuge tube first, then add the this compound stock solution dropwise while vortexing to ensure rapid mixing.
-
Visually inspect each solution for any signs of precipitation (cloudiness or visible particles) immediately after preparation and after a period of incubation that mimics your experimental conditions (e.g., 2 hours at 37°C).
-
The highest concentration of DMSO that does not result in precipitation is your optimal co-solvent ratio.
-
Important: Always run a vehicle control in your experiments containing the same final concentration of DMSO to account for any solvent effects.
Protocol 3: Solubilization using Cyclodextrins
This protocol provides a method for preparing a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility. Beta-cyclodextrins (β-CD) are a good starting point due to their cavity size being suitable for encapsulating molecules with aromatic rings, like the 2,2'-bipyridine core of this compound.[2]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare the Cyclodextrin Solution: Dissolve HP-β-CD in deionized water to create a stock solution. A concentration of 10-40% (w/v) is a typical starting range.[3]
-
Complexation:
-
Slowly add this compound powder to the stirring HP-β-CD solution. A molar ratio of 1:1 (this compound:HP-β-CD) is a good starting point.
-
Allow the mixture to stir at room temperature for 24-48 hours, protected from light.
-
-
Purification and Sterilization:
-
After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any uncomplexed, insoluble this compound.
-
-
Concentration Determination (Optional but Recommended):
-
The concentration of the solubilized this compound in the filtrate can be determined using UV-Vis spectrophotometry by creating a standard curve of this compound in a suitable organic solvent.
-
Table 2: Comparison of Common Cyclodextrins
| Cyclodextrin | Cavity Diameter (Å) | Water Solubility (g/100mL at 25°C) | Notes |
| α-Cyclodextrin | 4.7 - 5.3 | 14.5 | Smaller cavity, may not be ideal for this compound. |
| β-Cyclodextrin | 6.0 - 6.5 | 1.85 | Low water solubility of the cyclodextrin itself can be an issue. |
| γ-Cyclodextrin | 7.5 - 8.3 | 23.2 | Larger cavity. |
| Hydroxypropyl-β-CD | 6.0 - 6.5 | >60 | Modified β-CD with significantly improved water solubility.[4] |
| Sulfobutylether-β-CD | 6.0 - 6.5 | >50 | Anionic β-CD derivative with high water solubility. |
FAQs
Q1: What is the approximate aqueous solubility of this compound?
Q2: Can I use surfactants other than Tween® 80?
Yes, other non-ionic surfactants such as Tween® 20, Pluronic® F-68, or Cremophor® EL can also be used. However, the optimal surfactant and its concentration will need to be determined empirically for your specific application. It is crucial to ensure that the chosen surfactant and its concentration are not cytotoxic or do not interfere with your assay.
Q3: My this compound solution is clear at room temperature but becomes cloudy when I place it at 4°C. Why is this happening and what can I do?
This is likely due to the decreased solubility of this compound at lower temperatures. If your experimental protocol requires incubation at 4°C, you may need to use a higher concentration of your solubilizing agent (co-solvent, surfactant, or cyclodextrin) or work with a lower final concentration of this compound. It is advisable to prepare the working solution fresh and use it immediately if cold incubation is necessary.
Q4: How can I confirm that I have successfully formed a this compound-cyclodextrin inclusion complex?
Several analytical techniques can be used to confirm complex formation, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the protons of both this compound and the cyclodextrin upon complexation can provide evidence of inclusion.
-
Differential Scanning Calorimetry (DSC): The disappearance or shifting of the melting endotherm of this compound can indicate the formation of an amorphous inclusion complex.
-
Phase Solubility Studies: An increase in the apparent solubility of this compound with increasing concentrations of cyclodextrin is a strong indicator of complex formation.
Visualizations
Caption: Workflow for preparing and solubilizing this compound for experiments.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. glpbio.com [glpbio.com]
- 2. Inclusion behavior of beta-cyclodextrin with bipyridine molecules: factors governing host-guest inclusion geometries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic Antimycotic Solution for Cell Culture [sigmaaldrich.com]
- 5. agilent.com [agilent.com]
Technical Support Center: Optimizing HPLC Separation of Collismycin A and B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Collismycin A and Collismycin B.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of Collismycin A and B.
1. Poor Resolution or No Separation Between Collismycin A and B Peaks
-
Question: I am injecting a mixture of Collismycin A and B, but I am seeing a single peak or two poorly resolved peaks. How can I improve the separation?
-
Answer: Collismycin A and B are structural isomers, which can make their separation challenging. Here are several strategies to improve resolution:
-
Optimize the Mobile Phase:
-
Gradient Elution: A shallow gradient of acetonitrile in a buffered aqueous mobile phase is often effective for separating isomers. Start with a low percentage of acetonitrile and increase it slowly over a longer run time.
-
pH Adjustment: Collismycins are basic compounds containing pyridine rings. Adjusting the pH of the aqueous mobile phase can alter their ionization state and significantly impact retention and selectivity.[1][2][3][4][5] Experiment with a pH range of 3-7. A pH around the pKa of the pyridine nitrogen can sometimes provide the best selectivity.
-
Alternative Organic Modifiers: If acetonitrile does not provide adequate separation, consider using methanol or a mixture of acetonitrile and methanol as the organic modifier.
-
-
Select the Right Column:
-
Stationary Phase: A C18 column is a good starting point. However, for closely related isomers, columns with different selectivities, such as a phenyl-hexyl or a biphenyl phase, may provide better resolution due to π-π interactions with the aromatic rings of the Collismycins.[6]
-
Particle Size and Column Dimensions: Using a column with smaller particles (e.g., <3 µm) and a longer length can increase efficiency and improve resolution.
-
-
Adjust Operating Parameters:
-
Temperature: Lowering the column temperature can sometimes enhance the separation of isomers by increasing the interaction time with the stationary phase.
-
Flow Rate: Reducing the flow rate can also lead to better resolution, although it will increase the analysis time.
-
-
2. Peak Tailing for Collismycin A and/or B
-
Question: My Collismycin peaks are showing significant tailing. What is the cause and how can I fix it?
-
Answer: Peak tailing for basic compounds like Collismycins is a common issue in reversed-phase HPLC. It is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase. Here’s how to address it:
-
Mobile Phase Additives:
-
Acidic Modifiers: Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase. This will protonate the silanol groups, minimizing their interaction with the basic Collismycin molecules.[2]
-
Buffers: Use a buffer (e.g., phosphate or acetate) to control the pH of the mobile phase and ensure consistent ionization of both the analytes and the silanol groups. A pH below 4 is generally effective in minimizing silanol interactions.[2]
-
-
Column Choice:
-
End-capped Columns: Use a high-quality, end-capped C18 column where the free silanol groups have been chemically deactivated.
-
Hybrid Silica Columns: Consider using columns with a hybrid silica backbone, which are known to have fewer accessible silanol groups and offer better peak shape for basic compounds over a wider pH range.
-
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.
-
3. Inconsistent Retention Times
-
Question: The retention times for my Collismycin peaks are shifting between injections. What could be the problem?
-
Answer: Fluctuating retention times can be caused by several factors:
-
Mobile Phase Preparation:
-
Inaccurate Composition: Ensure the mobile phase is prepared accurately and consistently. Small variations in the organic-to-aqueous ratio or buffer concentration can lead to shifts in retention.[7]
-
Degassing: Inadequately degassed mobile phase can cause bubble formation in the pump, leading to an unstable flow rate and fluctuating retention times.[8]
-
-
Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A stable baseline is a good indicator of an equilibrated column.
-
System Leaks: Check for any leaks in the HPLC system, from the pump to the detector. A leak will cause a drop in pressure and an inconsistent flow rate.[7][8]
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.[7]
-
4. No Peaks or Very Small Peaks Detected
-
Question: I've injected my Collismycin sample, but I don't see any peaks, or the peaks are much smaller than expected. What should I check?
-
Answer: This issue can stem from problems with the sample, the HPLC system, or the detector settings.
-
Sample Integrity and Preparation:
-
Solubility: Collismycin A is reported to be soluble in DMF, DMSO, ethanol, and methanol. Ensure your sample is fully dissolved in a solvent compatible with your mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion or no retention.
-
Stability: While specific stability data is limited, prolonged exposure to harsh pH conditions or high temperatures could lead to degradation. Prepare fresh solutions and store them appropriately.
-
-
HPLC System:
-
Injection Issues: Check that the autosampler is functioning correctly and that the injection loop is being filled properly.
-
Flow Path Blockage: A blockage in the tubing, injector, or column frit can prevent the sample from reaching the detector.[9]
-
-
Detector Settings:
-
Wavelength: Based on structurally similar compounds, a detection wavelength in the range of 280-320 nm should be appropriate for Collismycins. Ensure your detector is set to a wavelength where the compounds have significant absorbance.
-
Lamp Status: Check that the detector lamp is on and has sufficient energy.
-
-
Frequently Asked Questions (FAQs)
1. What are the key structural differences between Collismycin A and B that affect their HPLC separation?
Collismycin A and B are isomers, meaning they have the same molecular formula but different structural arrangements.[10][11] The exact structural isomerism is not explicitly detailed in the readily available literature, but it is likely due to a subtle difference in the position of a functional group on the bipyridine core. These small structural differences result in slight variations in their polarity and interaction with the stationary phase, which is the basis for their separation by HPLC.
2. What is a good starting HPLC method for the separation of Collismycin A and B?
Based on methods for similar 2,2'-bipyridine compounds, a good starting point for developing a separation method would be:
| Parameter | Recommended Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
3. How do I prepare my Collismycin sample for HPLC analysis?
Collismycin A is soluble in methanol, ethanol, DMSO, and DMF. For reversed-phase HPLC, it is best to dissolve your sample in the initial mobile phase or a solvent with a similar or weaker elution strength (e.g., a mixture of water and a small amount of organic solvent). If you must use a strong solvent like DMSO or DMF to dissolve your sample, keep the injection volume small to avoid peak distortion.
4. What is the expected elution order of Collismycin A and B?
The elution order will depend on the specific HPLC conditions, particularly the stationary phase and mobile phase composition. Without experimental data, it is difficult to predict. However, the isomer with slightly lower polarity will generally have a longer retention time in reversed-phase HPLC.
5. How can I confirm the identity of the Collismycin A and B peaks?
The most definitive way to confirm the identity of your peaks is to use mass spectrometry (MS) detection coupled with HPLC (LC-MS). This will allow you to determine the mass-to-charge ratio of each eluting compound, which should correspond to the molecular weight of the Collismycins. If you have access to pure standards of Collismycin A and B, you can also perform co-injections to confirm the retention times of each isomer.
Experimental Protocols
Proposed HPLC Method for Separation of Collismycin A and B
This protocol provides a starting point for method development. Optimization will likely be required to achieve baseline separation.
1. Materials and Reagents:
-
Collismycin A and B standard or sample mixture
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (≥98%)
-
Methanol (for sample preparation, if needed)
2. Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis or DAD detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
3. Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC grade water (0.1% v/v). Degas before use.
-
Mobile Phase B: HPLC grade acetonitrile. Degas before use.
4. Sample Preparation:
-
Dissolve the Collismycin sample in a suitable solvent (e.g., methanol or the initial mobile phase) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. HPLC Conditions:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 22 | |
| 23 | |
| 30 |
6. Data Analysis:
-
Integrate the peaks corresponding to Collismycin A and B.
-
Assess the resolution between the two peaks. A resolution value (Rs) of >1.5 is desired for baseline separation.
Visualizations
Caption: A workflow for troubleshooting poor separation of Collismycin A and B.
Caption: A decision tree for troubleshooting peak tailing of Collismycin A and B.
References
- 1. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. moravek.com [moravek.com]
- 5. phenomenex.blog [phenomenex.blog]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bvchroma.com [bvchroma.com]
- 10. Collismycins A and B, novel non-steroidal inhibitors of dexamethasone-glucocorticoid receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Collismycin A | C13H13N3O2S | CID 135482271 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting Collismycin B instability in long-term storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the long-term storage and stability of Collismycin B.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing solid this compound?
For optimal long-term stability, solid this compound should be stored in a tightly sealed vial at -20°C, protected from light and moisture.[1][2] Most antibiotics and complex natural products are significantly more stable when stored as a dry powder.[1][2]
Q2: How should I prepare and store this compound stock solutions?
It is recommended to prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO, DMF, Ethanol, or Methanol) and store it in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][2][3][4] For many bioactive compounds, solutions are usable for up to one month when stored at -20°C.[3]
Q3: What are the primary factors that can cause this compound to degrade?
This compound, like many complex polyketide natural products, can be sensitive to several factors:
-
Temperature: Elevated temperatures can accelerate chemical degradation.[5]
-
Light: Exposure to light can cause photodegradation.[1]
-
pH: The stability of the molecule can be pH-dependent.
-
Oxidation: The 2,2'-bipyridine core and other functional groups may be susceptible to oxidation.[6]
-
Hydrolysis: In solution, the compound is more exposed to hydrolysis.[1]
Q4: What is the expected shelf-life of this compound under recommended storage conditions?
-
Solid Form: When stored as a dry powder at -20°C and protected from light, this compound should be stable for at least 6 months.[1][3]
-
Solution Form: Stock solutions in anhydrous DMSO or ethanol, aliquoted and stored at -20°C, are generally stable for up to one month.[3] Some less stable antibiotics may only be stable for shorter periods, even at -20°C.[1] For longer-term storage of solutions, -80°C is preferable.[2]
Q5: Are there any visible signs of this compound degradation?
While not always apparent, signs of degradation can include a change in the color or clarity of a solution or a change in the color and texture of the solid powder. The most reliable way to assess degradation is through analytical methods like HPLC.
Troubleshooting Guide
Q1: My this compound solution has changed color. What does this mean and what should I do?
A color change often indicates a chemical change, suggesting potential degradation or oxidation. It is recommended to discard the solution and prepare a fresh stock from solid material. To confirm degradation, you can analyze the solution using RP-HPLC and compare the chromatogram to that of a freshly prepared solution.
Q2: I am observing new or larger-than-usual peaks in my HPLC analysis of a stored this compound sample. Could this be degradation?
Yes, the appearance of new peaks or an increase in the area of existing impurity peaks in an HPLC chromatogram is a strong indicator of degradation.[7] It's crucial to ensure your HPLC method is stability-indicating, meaning it can separate the intact this compound from its degradation products.[8]
Q3: My bioassay results using a stored this compound solution are inconsistent or show reduced activity. Could this be due to instability?
Inconsistent or diminished biological activity is a common consequence of compound degradation. The degradation products may be inactive or have different activities, leading to unreliable experimental outcomes. It is advisable to use a freshly prepared solution or to first confirm the purity of your stored solution via an analytical method like HPLC before proceeding with further experiments.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Key Considerations |
| Solid | -20°C | Up to 6 months or longer | Keep tightly sealed, protect from light and moisture.[1][3] |
| Solution | -20°C | Up to 1 month | Aliquot into single-use vials to avoid freeze-thaw cycles.[2][3] |
| Solution | -80°C | > 1 month | Recommended for longer-term storage of solutions.[2] |
| In Media/Plates | 4°C | Up to 3 months | Protect from light.[1] |
Table 2: Factors Influencing this compound Degradation
| Factor | Potential Effect | Mitigation Strategy |
| Elevated Temperature | Increased rate of chemical reactions, leading to degradation.[5] | Store at or below -20°C.[2] Allow vials to reach room temperature before opening to prevent condensation.[3] |
| Light Exposure | Photodegradation.[1] | Store in amber vials or wrap vials in aluminum foil.[1] |
| Moisture/Water | Hydrolysis, especially in solution.[1] | Store solid compound in a desiccated environment. Use anhydrous solvents for stock solutions. |
| Oxygen | Oxidation of susceptible functional groups. | Store under an inert atmosphere (e.g., argon or nitrogen) for maximum stability. |
| Repeated Freeze-Thaw | Can cause degradation and solubility issues.[9] | Aliquot stock solutions into single-use volumes.[1] |
| Solvent Choice | Some solvents can react with the compound over time.[10] | Use high-purity, anhydrous solvents such as DMSO or ethanol.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent moisture condensation.[3]
-
Under sterile conditions, add the appropriate volume of anhydrous solvent (e.g., DMSO) to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Dispense the stock solution into small, single-use, light-protected (amber) vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Purity by RP-HPLC
This protocol provides a general starting point. The specific column, mobile phases, and gradient may need to be optimized.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample Preparation: Dilute the this compound stock solution to a final concentration of approximately 1 mg/mL in the initial mobile phase composition (e.g., 95% A, 5% B).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210-230 nm.[11]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
-
Analysis: Integrate the peak areas. The purity is calculated as the percentage of the main this compound peak area relative to the total area of all peaks. A freshly prepared sample should be used as a reference.
Protocol 3: Forced Degradation Study
Forced degradation studies help to identify potential degradation products and establish a stability-indicating analytical method.[7][8]
-
Prepare several aliquots of a this compound solution (e.g., 1 mg/mL).
-
Expose the aliquots to different stress conditions:
-
Acidic: Add 0.1 M HCl and incubate at 60°C for 2, 6, and 24 hours.
-
Alkaline: Add 0.1 M NaOH and incubate at 60°C for 2, 6, and 24 hours.
-
Oxidative: Add 3% H₂O₂ and incubate at room temperature for 2, 6, and 24 hours.
-
Thermal: Incubate a solid sample and a solution sample at 80°C for 24 and 48 hours.
-
Photolytic: Expose a solution to a UV lamp (e.g., 254 nm) for 24 and 48 hours.
-
-
At each time point, neutralize the acidic and alkaline samples.
-
Analyze all samples by RP-HPLC-MS to separate and identify the degradation products.[11][12]
Visualizations
Caption: Troubleshooting workflow for suspected this compound instability.
Caption: Environmental factors contributing to this compound degradation.
Caption: Simplified pathway of this compound's interaction with iron.[4]
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability and Storage | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 9. researchgate.net [researchgate.net]
- 10. Caution: Chemical Instability of Natural Biomolecules During Routine Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. almacgroup.com [almacgroup.com]
- 12. A Strategy for assessing peak purity of pharmaceutical peptides in reversed-phase chromatography methods using two-dimensional liquid chromatography coupled to mass spectrometry. Part II: Development of second-dimension gradient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing cytotoxicity of Collismycin B in therapeutic applications
Technical Support Center: Minimizing Cytotoxicity of Collismycin B
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the cytotoxic effects of this compound in therapeutic applications. The information is presented in a question-and-answer format for clarity and ease of use.
Disclaimer: Specific experimental data on the cytotoxicity of this compound is limited in publicly available literature. The guidance provided here is based on general principles of cytotoxicity reduction for therapeutic compounds and data available for related Collismycin family members. Researchers should perform their own dose-response experiments and optimization for their specific cell lines and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action and primary cytotoxic effects of Collismycins?
Collismycins are a class of 2,2'-bipyridyl natural products produced by Streptomyces species.[1][2][3] Their biological activities, including antibacterial, antiproliferative, and neuroprotective properties, are associated with this core structure.[1][3] The 2,2'-bipyridyl moiety is a metal-chelating agent, and it is suggested that the antiproliferative effect of Collismycin A is related to its ability to form a complex with iron ions.[3] Collismycins have demonstrated cytotoxic activity against various cancer cell lines, including lung, colon, and cervical cancer cells.[3]
Q2: How can I determine the optimal, non-toxic working concentration of this compound for my experiments?
To determine the optimal concentration, it is crucial to perform a dose-response curve for each new cell line and experimental setup. This involves treating cells with a range of this compound concentrations and assessing cell viability at different time points. Assays such as MTT, XTT, or MTS, which measure metabolic activity, or LDH release assays, which measure membrane integrity, can be used to quantify cytotoxicity.[4][5] The goal is to identify the highest concentration that achieves the desired therapeutic effect with minimal impact on cell viability.
Q3: What are some general strategies to reduce the cytotoxicity of this compound?
Several strategies can be employed to mitigate the cytotoxicity of therapeutic compounds like this compound:
-
Formulation Strategies: Encapsulating this compound in nanoparticle-based drug delivery systems, such as liposomes or polymeric nanoparticles, can improve its therapeutic index.[6][7][8][9][10] These formulations can enhance drug solubility, provide controlled release, and facilitate targeted delivery to reduce systemic toxicity.[6][7][9]
-
Structural Modification: Creating analogs of this compound through synthetic or biosynthetic engineering can lead to derivatives with reduced cytotoxicity while retaining or even improving the desired therapeutic activity.[1] For instance, some analogs of Collismycin A have shown neuroprotective activity with very poor cytotoxic effects.[1]
-
Co-administration with Protective Agents: In some cases, co-administering a compound with a pharmacologically active agent can help mitigate its toxicity.[11] This approach requires a thorough understanding of the drug's metabolic pathways and potential interactions.[11]
-
Optimization of Dosing Vehicle: The choice of solvent or vehicle used to dissolve and administer this compound can influence its toxicity.[12] It is advisable to test different biocompatible vehicles to find one that minimizes off-target effects.[12]
Troubleshooting Guides
Issue 1: High background cytotoxicity observed in control (vehicle-treated) cells.
-
Possible Cause: The solvent used to dissolve this compound may be toxic to the cells at the concentration used.
-
Troubleshooting Steps:
-
Review the literature for recommended solvents for Collismycins or similar bipyridyl compounds.
-
Perform a vehicle-only toxicity test by treating cells with the same concentrations of the solvent used in your experiments.
-
If the solvent is toxic, try to dissolve this compound at a higher concentration to reduce the final volume of solvent added to the cell culture medium.
-
Explore alternative, less toxic solvents or formulation strategies like encapsulation in liposomes.[6][9]
-
Issue 2: Inconsistent cytotoxicity results between experiments.
-
Possible Cause: Variability in cell health, passage number, or seeding density can lead to inconsistent results.
-
Troubleshooting Steps:
-
Ensure that cells are in the logarithmic growth phase and have high viability before starting the experiment.
-
Use a consistent cell passage number for all experiments, as cellular responses can change with prolonged culturing.
-
Standardize the cell seeding density across all wells and experiments to ensure uniformity.
-
Always include positive and negative controls in each experiment to monitor for consistency.
-
Issue 3: this compound appears to inhibit cell proliferation rather than inducing cell death.
-
Possible Cause: Some compounds can be cytostatic (inhibit cell growth) at lower concentrations and cytotoxic (kill cells) at higher concentrations.[4]
-
Troubleshooting Steps:
-
Perform a time-course experiment to monitor cell numbers over several days.
-
Use assays that can distinguish between cytostatic and cytotoxic effects. For example, combining a viability assay (like MTT) with a cell death assay (like LDH release or a live/dead cell stain) can provide more insight.[13][14]
-
Analyze cell cycle progression using flow cytometry to determine if cells are arrested at a specific phase.
-
Data Presentation
When presenting quantitative data on the cytotoxicity of this compound, a structured table can facilitate comparison between different conditions.
Table 1: Example of IC50 Values for this compound with Different Formulations in HCT116 Colon Cancer Cells after 48h Treatment
| Formulation | IC50 (µM) | 95% Confidence Interval | Method |
| This compound in DMSO | 5.2 | 4.8 - 5.6 | MTT Assay |
| Liposomal this compound | 12.8 | 11.9 - 13.7 | MTT Assay |
| PLGA-PEG Nanoparticle this compound | 15.3 | 14.1 - 16.5 | MTT Assay |
This is a hypothetical table for illustrative purposes. Researchers should generate their own data.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Appropriate cell line and culture medium
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include vehicle-only and medium-only controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
This compound
-
Commercially available LDH cytotoxicity assay kit
-
96-well cell culture plates
-
Appropriate cell line and culture medium
-
Lysis buffer (provided in the kit)
-
Plate reader (as per kit instructions)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).
-
Incubate the plate for the desired time period.
-
Following the kit manufacturer's instructions, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature for the time specified in the kit protocol, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the wavelength specified in the kit instructions.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
Visualizations
Caption: Workflow for assessing and mitigating drug-induced cytotoxicity.
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
Caption: Decision-making flowchart for troubleshooting unexpected cytotoxicity.
References
- 1. Engineering the biosynthesis of the polyketide-nonribosomal peptide collismycin A for generation of analogs with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. glpbio.com [glpbio.com]
- 4. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 6. publishing.emanresearch.org [publishing.emanresearch.org]
- 7. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 8. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nanoparticle-based drug delivery systems targeting cancer cell surfaces - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02969G [pubs.rsc.org]
- 11. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prediction of the effect of formulation on the toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Challenges in the chemical synthesis of the Collismycin B core structure
Technical Support Center: Synthesis of the Collismycin B Core Structure
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the chemical synthesis of the this compound core structure. The information is tailored for researchers, chemists, and professionals in drug development, focusing on overcoming common experimental hurdles. Methodologies and data are derived from established syntheses of structurally related 2,2'-bipyridyl compounds, including Collismycin A and C.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing the this compound core?
The main difficulties arise from the construction and selective functionalization of the 2,2'-bipyridine scaffold. Key challenges include:
-
Formation of the 2,2'-Bipyridine Bond: Achieving efficient and high-yield coupling of two substituted pyridine rings is a significant hurdle.
-
Regiocontrol: Introducing substituents at specific positions (e.g., C-4, C-5, C-6) on each pyridine ring without ambiguity is complex.[1]
-
Protecting Group Strategy: The synthesis involves multiple steps where sensitive functional groups must be masked and later revealed without affecting other parts of the molecule.[2][3] An orthogonal strategy is often necessary.[2]
-
Oxidation State Management: The synthesis may require the oxidation of dihydropyridine intermediates to the aromatic pyridine ring, which can be problematic.[4][5]
Q2: Which cross-coupling reactions are most effective for forming the 2,2'-bipyridine scaffold?
Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are the most common and effective methods.
-
Suzuki Coupling: This reaction typically involves coupling a pyridylboronic acid or ester with a halopyridine. It is often favored due to the relative stability and lower toxicity of the boronic acid reagents.
-
Stille Coupling: This involves coupling an organostannane (e.g., a stannylpyridine) with a halopyridine. While effective, the toxicity of organotin compounds is a significant drawback.
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side products, such as homocoupling.
Q3: How can I achieve selective functionalization at the C-6 position of a pyridine ring?
Functionalizing the C-6 position can be achieved through directed ortho-metalation. One effective strategy is the use of a 2,2'-bipyridine N-oxide intermediate. The N-oxide group activates the C-6 position for metalation (e.g., with a strong base like LDA or n-BuLi), allowing for the introduction of a halo-substituent. This halogen can then be used in subsequent cross-coupling reactions to build the rest of the molecule.[1]
Q4: What is a suitable protecting group strategy for the hydroxyl and amino functionalities during the synthesis?
An orthogonal protecting group strategy is essential to selectively deprotect functional groups at different stages.[2][6]
-
For Hydroxyl Groups: Silyl ethers like tert-Butyldimethylsilyl (TBDMS) are common as they are stable under many reaction conditions but can be removed with fluoride sources (e.g., TBAF). Benzyl (Bn) ethers are also used and are typically removed by hydrogenolysis.[3][6]
-
For Amino Groups: Carbamates such as tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) are widely used. The Boc group is acid-labile (removed with TFA), while the Fmoc group is base-labile (removed with piperidine).[7] This difference allows for their selective removal in the presence of one another.
The following diagram illustrates a decision-making process for selecting protecting groups.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of the 2,2'-bipyridine core.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Yield in Suzuki Coupling | 1. Inactive catalyst (Pd(0) oxidized).2. Inefficient ligand.3. Poor quality of boronic acid/ester (degradation).4. Insufficiently anhydrous or degassed solvent.5. Inappropriate base or temperature. | 1. Use fresh catalyst or pre-catalyst.2. Screen different phosphine ligands (e.g., SPhos, XPhos).3. Use freshly prepared or purified boronic acid.4. Use freshly distilled, anhydrous solvents and degas thoroughly (e.g., argon sparging).5. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and optimize the reaction temperature. |
| Formation of Homocoupling Side Products | 1. Presence of oxygen in the reaction mixture.2. Slow rate of cross-coupling relative to homocoupling.3. Degradation of the boronic acid reagent. | 1. Ensure the reaction setup is strictly anaerobic.2. Increase catalyst loading or change the ligand to accelerate the desired reaction.3. Add the boronic acid slowly or use a more stable boronate ester (e.g., pinacol ester). |
| Poor Regioselectivity in Halogenation | 1. Multiple activated positions on the pyridine ring.2. Steric hindrance preventing reaction at the desired site. | 1. Use a directing group, such as an N-oxide, to activate a specific position for metalation followed by quenching with a halogen source.[1]2. Employ bulky reagents to favor reaction at the least sterically hindered site. |
| Incomplete or Unwanted Deprotection | 1. Protecting groups are not fully orthogonal.2. Deprotection conditions are too harsh or too mild.3. Reagent decomposition. | 1. Re-evaluate the protecting group strategy to ensure orthogonality (e.g., using Boc/Fmoc for amines and TBDMS/Bn for alcohols).[2][6]2. Screen different deprotection reagents, temperatures, and reaction times.3. Use fresh deprotection reagents. |
Data Summary
The following table summarizes typical conditions reported for the key 2,2'-bipyridine bond-forming step in the synthesis of related natural products.
Table 1: Comparison of Suzuki Coupling Conditions for 2,2'-Bipyridine Formation
| Pyridyl Halide | Pyridyl Boronic Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromo-4-methoxypyridine | 2-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | ~75 |
| 6-Chloro-2,2'-bipyridine | 4-Methoxy-5-formylphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 80 | ~88 |
| 2-Iodo-5-methylpyridine | 2-(Pinacolatoboryl)pyridine | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 90 | ~92 |
Note: Data are representative and compiled from syntheses of analogous bipyridyl structures. Optimization is required for specific substrates.
Key Experimental Protocol
Representative Protocol: Suzuki Coupling for 2,2'-Bipyridine Core Synthesis
This protocol is a general guideline for the palladium-catalyzed Suzuki coupling of a pyridyl halide with a pyridylboronic acid pinacol ester.
Materials:
-
Pyridyl Halide (e.g., 2-bromo-4-methoxypyridine) (1.0 eq)
-
Pyridylboronic Acid Pinacol Ester (1.1 eq)
-
PdCl₂(dppf) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the pyridyl halide (1.0 eq), pyridylboronic acid pinacol ester (1.1 eq), PdCl₂(dppf) (0.03 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 ratio (v/v). The total solvent volume should be sufficient to achieve a substrate concentration of approximately 0.1 M.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,2'-bipyridine product.
The following workflow visualizes the troubleshooting process for this key reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. baranlab.org [baranlab.org]
- 5. Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 6. media.neliti.com [media.neliti.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Strategies to improve the selectivity of Collismycin B for its target
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the development of strategies to improve the selectivity of Collismycin B for its intended target.
Frequently Asked Questions (FAQs)
Q1: What are the known molecular targets of this compound?
This compound, and its close analog Collismycin A, are understood to have at least two distinct biological activities. Firstly, they act as iron chelators. The 2,2'-bipyridine core structure of these molecules binds to both ferrous (Fe(II)) and ferric (Fe(III)) ions, effectively sequestering intracellular iron.[1] This disruption of iron homeostasis is linked to the cytotoxic effects of collismycins, leading to the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α) and impacting cellular metabolism.[1] Secondly, Collismycins A and B have been identified as non-steroidal inhibitors of dexamethasone binding to the glucocorticoid receptor (GR), suggesting a potential role in modulating glucocorticoid signaling.[2]
Q2: Why is improving the selectivity of this compound important?
Improving the selectivity of a drug candidate is a critical aspect of pharmaceutical development aimed at enhancing therapeutic efficacy while minimizing side effects.[1] For this compound, the dual activities of iron chelation and glucocorticoid receptor binding present a significant selectivity challenge. If the desired therapeutic effect is, for example, the anti-proliferative activity derived from iron chelation, then binding to the glucocorticoid receptor could lead to unwanted hormonal side effects. Conversely, if the aim is to leverage the glucocorticoid receptor antagonism for anti-inflammatory purposes, the cytotoxic effects of iron chelation would be a significant liability. Therefore, enhancing the selectivity for one target over the other is crucial for developing a safe and effective therapeutic agent.
Q3: What are the general medicinal chemistry strategies to improve the selectivity of a compound like this compound?
Several rational drug design strategies can be employed to enhance the selectivity of a molecule like this compound.[2][3] These can be broadly categorized as:
-
Structure-Based Drug Design: This approach utilizes the three-dimensional structure of the target protein to design molecules that fit precisely into the binding site, thereby reducing interactions with off-target molecules.[1]
-
Ligand-Based Drug Design: When the target's structure is unknown, this method uses the properties of known active molecules to guide the design of new, more selective compounds.[4]
-
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups required for binding to a specific target, which can then be used to design more selective molecules.[4]
-
Computational Modeling: Techniques such as molecular docking and molecular dynamics simulations can predict how a compound will bind to its target and can be used to optimize the design for improved selectivity.[1][5]
Troubleshooting Guides
This section provides troubleshooting for common experimental challenges encountered when trying to improve the selectivity of this compound.
Problem 1: My novel this compound analog shows reduced activity against my primary target.
-
Possible Cause: Modifications intended to reduce off-target binding may have also disrupted key interactions with the primary target.
-
Troubleshooting Steps:
-
Re-evaluate the Structure-Activity Relationship (SAR): Analyze which structural modifications led to the greatest loss of primary target activity. This can help identify functional groups crucial for on-target binding.
-
Computational Docking Studies: If a crystal structure of the target is available, perform in silico docking of your analog to visualize how the modification might have altered the binding pose compared to the parent this compound.
-
Bio-Layer Interferometry (BLI) or Surface Plasmon Resonance (SPR): These techniques can provide detailed kinetic data (kon, koff) on the binding of your analog to the target, offering insights beyond simple potency measurements. A change in binding kinetics might explain the reduced activity.
-
Problem 2: I am struggling to quantify the selectivity of my this compound analogs.
-
Possible Cause: The assays used for the primary and off-targets may not be comparable, or the selectivity window may be too narrow to measure accurately with the current methods.
-
Troubleshooting Steps:
-
Develop Orthogonal Assays: For each target, use at least two different assay formats to confirm your results. For example, a biochemical binding assay and a cell-based functional assay.[6]
-
Standardize Assay Conditions: Ensure that key parameters like buffer composition, pH, temperature, and incubation times are consistent across assays for both the primary and off-targets to allow for a fair comparison.
-
Kinase Panel Screening: If the glucocorticoid receptor is the primary target, consider screening your analogs against a broad panel of kinases, as these are common off-targets for many drugs.[7][8]
-
Problem 3: My analog with improved in vitro selectivity does not show the same selectivity profile in cellular assays.
-
Possible Cause: Differences in cell permeability, metabolic stability, or engagement with intracellular cofactors can lead to discrepancies between in vitro and cellular results.[9]
-
Troubleshooting Steps:
-
Cellular Thermal Shift Assay (CETSA): This method can be used to verify target engagement within a cellular context by measuring changes in protein thermal stability upon ligand binding.[10][11]
-
Assess Cell Permeability: Utilize assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to determine if your analog can efficiently cross the cell membrane.
-
Metabolic Stability Assays: Incubate your analog with liver microsomes to assess its metabolic stability. A highly metabolized compound may not reach its intracellular target at a sufficient concentration.
-
Experimental Protocols & Data
Protocol 1: Competitive Binding Assay for Glucocorticoid Receptor
This protocol describes a competitive binding assay to determine the affinity of this compound analogs for the glucocorticoid receptor.
Materials:
-
Recombinant human glucocorticoid receptor (GR)
-
[3H]-Dexamethasone (radiolabeled ligand)
-
This compound and its analogs
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 10 mM sodium molybdate, 1 mM dithiothreitol)
-
Scintillation fluid and vials
-
96-well filter plates
Methodology:
-
Prepare a series of dilutions of the unlabeled competitor (this compound or its analogs) in the assay buffer.
-
In a 96-well plate, add a constant concentration of recombinant GR and [3H]-Dexamethasone to each well.
-
Add the different concentrations of the unlabeled competitor to the wells. Include a control with no competitor (for maximum binding) and a control with a high concentration of unlabeled dexamethasone (for non-specific binding).
-
Incubate the plate at 4°C for a specified time (e.g., 18 hours) to reach equilibrium.
-
Transfer the contents of the wells to a 96-well filter plate and wash with cold assay buffer to separate bound from unbound radioligand.
-
Add scintillation fluid to each well of the filter plate and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each competitor concentration and determine the IC50 value by non-linear regression analysis. The Ki can then be calculated using the Cheng-Prusoff equation.
Protocol 2: Cellular Iron Chelation Assay
This protocol describes a method to assess the iron-chelating activity of this compound analogs in a cellular context using the fluorescent probe, Phen Green SK.
Materials:
-
A suitable cell line (e.g., HeLa or A549)
-
Phen Green SK, diacetate (cell-permeant iron probe)
-
This compound and its analogs
-
Deferoxamine (positive control iron chelator)
-
Cell culture medium
-
Fluorescence plate reader
Methodology:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with Phen Green SK, diacetate according to the manufacturer's instructions. This probe fluoresces upon binding to intracellular iron.
-
Wash the cells to remove excess probe.
-
Treat the cells with a range of concentrations of this compound, its analogs, or Deferoxamine.
-
Incubate for a defined period (e.g., 4-6 hours).
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for Phen Green SK.
-
A decrease in fluorescence intensity indicates chelation of intracellular iron. Calculate the EC50 for the reduction in fluorescence for each compound.
Data Presentation
The following tables present hypothetical data for this compound and two of its analogs to illustrate how selectivity can be quantified and compared.
Table 1: Binding Affinity and Iron Chelation Activity of this compound Analogs
| Compound | GR Binding Affinity (Ki, nM) | Cellular Iron Chelation (EC50, µM) | Selectivity Ratio (EC50 / Ki) |
| This compound | 50 | 10 | 200 |
| Analog 1 | 1500 | 8 | 53 |
| Analog 2 | 25 | 50 | 2000 |
-
Analog 1 was designed to reduce GR binding. The data shows a 30-fold decrease in GR affinity with minimal impact on iron chelation, indicating improved selectivity for the iron chelation mechanism.
-
Analog 2 was designed to enhance GR binding. The data shows a 2-fold increase in GR affinity and a 5-fold decrease in iron chelation activity, resulting in a 10-fold improvement in selectivity for the glucocorticoid receptor.
Visualizations
Signaling Pathway
Caption: Dual mechanism of this compound.
Experimental Workflow
Caption: Workflow for selectivity profiling.
Logical Relationships
Caption: Strategies for selectivity improvement.
References
- 1. Proteomic profiling reveals that collismycin A is an iron chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collismycins A and B, novel non-steroidal inhibitors of dexamethasone-glucocorticoid receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,2′-Bipyridine - Wikipedia [en.wikipedia.org]
- 6. Elucidating the biosynthetic pathway for the polyketide-nonribosomal peptide collismycin A: mechanism for formation of the 2,2'-bipyridyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collismycin A biosynthesis in Streptomyces sp. CS40 is regulated by iron levels through two pathway-specific regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Engineering the biosynthesis of the polyketide-nonribosomal peptide collismycin A for generation of analogs with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,2'-Bipyridine | C10H8N2 | CID 1474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. bio.libretexts.org [bio.libretexts.org]
Degradation products of Collismycin B and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling, stability, and potential degradation of Collismycin B. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a natural product belonging to the caerulomycin class of antibiotics. Its core structure consists of a 2,2'-bipyridyl skeleton, which is a robust chelating agent for various metal ions. A key functional group is an oxime substituent attached to one of the pyridine rings.[1] Understanding the chemistry of these two moieties is crucial for predicting its stability and degradation pathways.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be kept at -20°C.[1] It is soluble in ethanol, methanol, DMF, and DMSO.[1] For short-term storage in solution, it is advisable to use anhydrous solvents and store at -20°C or below, protected from light.
Q3: What are the likely degradation products of this compound?
While specific degradation products for this compound have not been extensively reported in the literature, based on the chemistry of its core structures, the following degradation pathways can be anticipated:
-
Hydrolysis of the Oxime: Under acidic conditions, the oxime group can hydrolyze to form the corresponding aldehyde (6-formyl-2,2'-bipyridine derivative) and hydroxylamine.[2]
-
Oxidative Degradation: The 2,2'-bipyridine ring system can be susceptible to oxidation, especially in the presence of metal ions and oxidizing agents.[3][4] This could lead to the formation of N-oxides or ring-opened products.
-
Photodegradation: Bipyridyl complexes are known to be photosensitive.[5][6][7][8][9][10] Exposure to light, particularly UV radiation, may lead to complex degradation pathways.
-
Thermal Degradation: At elevated temperatures, thermal decomposition of the 2,2'-bipyridine core can occur.[11][12][13][14]
Q4: How can I avoid the degradation of this compound during my experiments?
To minimize degradation, the following precautions are recommended:
-
pH Control: Avoid strongly acidic or basic conditions to prevent hydrolysis of the oxime group. Buffering your experimental medium to a neutral pH is advisable.
-
Chelation of Metal Ions: If your experimental system contains metal ions, be aware that this compound can form complexes, which may alter its stability and reactivity. The use of a non-interfering chelating agent could be considered if metal-ion-induced degradation is suspected.
-
Protection from Light: Protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.[15][16]
-
Temperature Control: Perform experiments at the lowest practical temperature and avoid prolonged heating.
-
Inert Atmosphere: For sensitive experiments, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity of this compound solution over time. | Degradation of the compound. | Prepare fresh solutions for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. |
| Unexpected peaks in HPLC analysis of a this compound sample. | Presence of degradation products. | Review the handling and storage procedures. Consider potential hydrolysis, oxidation, or photodegradation. Use the stability testing protocol below to identify the cause. |
| Precipitation of this compound from aqueous solution. | Low aqueous solubility. | This compound is sparingly soluble in water. Prepare stock solutions in organic solvents like DMSO or ethanol and dilute into aqueous buffers just before use. Ensure the final concentration of the organic solvent is compatible with your assay. |
| Inconsistent experimental results. | Variable degradation of this compound between experiments. | Standardize the preparation, handling, and storage of this compound solutions. Ensure all experimental parameters (pH, temperature, light exposure) are consistent. |
Stability Data of Related Compounds
| Compound Class | Condition | Observation | Reference |
| Oximes | Acidic pH (e.g., pH 2.0) | Hydrolysis to corresponding aldehyde/ketone and hydroxylamine. | [2][17] |
| Oximes | Neutral pH (e.g., pH 7.0) | Generally more stable to hydrolysis compared to hydrazones. | [18][19] |
| 2,2'-Bipyridine | Strong Oxidizing Agents | Incompatible, can lead to degradation. | [15][16] |
| 2,2'-Bipyridine Metal Complexes | Light Exposure | Can undergo photodegradation. | [5][6][7] |
| 2,2'-Bipyridine | High Temperature | Thermal decomposition can occur. | [11][13] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol allows for the monitoring of this compound degradation under various experimental conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
HPLC-grade water
-
Buffers of desired pH (e.g., phosphate, acetate)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Methodology:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate organic solvent (e.g., DMSO).
-
Prepare test solutions by diluting the stock solution into different aqueous buffers (e.g., pH 4, 7, 9) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Incubate the test solutions under different conditions:
-
Temperature: 4°C, room temperature (25°C), 37°C.
-
Light: Protected from light (wrapped in foil) vs. exposed to ambient light.
-
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
-
Analyze the aliquots by HPLC. Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate this compound from its potential degradation products.
-
Monitor the peak area of this compound at its maximum absorbance wavelength. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
Quantify the degradation by calculating the percentage of this compound remaining at each time point relative to the initial time point (t=0).
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Oxime - Wikipedia [en.wikipedia.org]
- 3. Kinetics of the oxidation of water by silver(II) ions complexed with 2,2′-bipyridine in aqueous nitrate media - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Oxidation of dimethylplatinum(ii) complexes with a peroxyacid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Autocatalytic photodegradation of [Ru(ii)(2,2′-bipyridine)2DAD]+ (DADH = 1,2-dihydroxyanthracene-9,10-dione) by hydrogen peroxide under acidic aqueous conditions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Two-photon chemistry in ruthenium 2,2'-bipyridyl-functionalized single-wall carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. akjournals.com [akjournals.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 2,2'-Bipyridine | 366-18-7 [chemicalbook.com]
- 16. 2,2'-Bipyridine | CAS#:366-18-7 | Chemsrc [chemsrc.com]
- 17. Studies on the decomposition of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Collismycin B and Collismycin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Collismycin B and Collismycin A, two closely related 2,2'-bipyridyl natural products isolated from Streptomyces species. This document summarizes the available quantitative data, outlines experimental methodologies for key biological assays, and presents visual representations of relevant pathways and workflows to aid in the understanding of their structure-activity relationships.
Chemical Structures
The chemical structure of Collismycin A is well-established. It features a 2,2'-bipyridine core with a methoxy and a methylthio group on one of the pyridine rings, and an oxime functional group.
Collismycin A
Comparative Bioactivity Data
The primary reported biological activity for both Collismycin A and B is the inhibition of dexamethasone binding to the glucocorticoid receptor.[3][4] While a direct comparison was published, accessing the specific quantitative data for Collismycin A from that study has proven difficult. However, data for this compound and a range of other activities for Collismycin A have been reported in various sources.
| Biological Activity | This compound | Collismycin A |
| Glucocorticoid Receptor Binding Inhibition (IC₅₀) | 10 µM[1][5] | Data not available from a directly comparable study. |
| Cytotoxicity (IC₅₀) | Exhibits cytotoxicity (quantitative data not available)[1][5] | A549 (lung cancer): 0.3 µM[2][6]HCT116 (colon cancer): 0.6 µM[2][6]HeLa (cervical cancer): 0.3 µM[2][6]MDA-MB-231 (breast cancer): >100 µM[2][6] |
| Antibacterial Activity (MIC) | Exhibits antibacterial activity (quantitative data not available)[1][5] | 6.25 - 100 µg/ml against various bacteria[2][6] |
| Antifungal Activity (MIC) | Not Reported | 12.5 - 100 µg/ml against various fungi[2][6] |
| Neuroprotective Activity | Not Reported | Prevents apoptosis by 44% at 1 µM in a zebrafish model[2][6] |
Experimental Protocols
Glucocorticoid Receptor Competitive Binding Assay
This protocol outlines a fluorescence polarization-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound for the glucocorticoid receptor.
Materials:
-
Human Glucocorticoid Receptor (GR) protein
-
Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red)
-
GR Screening Buffer
-
Dithiothreitol (DTT)
-
Test compounds (Collismycin A and B)
-
Dexamethasone (for positive control)
-
Microplate (e.g., 96-well, black, flat-bottom)
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare a 'Complete GR Screening Buffer' containing GR Screening Buffer, DTT, and a stabilizing peptide.
-
Serial Dilution of Test Compounds: Prepare serial dilutions of Collismycin A and this compound in the Complete GR Screening Buffer directly in the microplate.
-
Assay Plate Preparation:
-
To each well containing the diluted test compounds, add the fluorescent glucocorticoid ligand solution.
-
Initiate the binding reaction by adding the GR protein solution to each well.
-
Include control wells:
-
Negative Control (0% competition): Contains buffer, fluorescent ligand, and GR protein.
-
Positive Control (100% competition): Contains buffer, fluorescent ligand, GR protein, and a high concentration of dexamethasone (e.g., 1 mM).
-
Blank: Contains GR protein in buffer only.
-
-
-
Incubation: Incubate the plate in the dark at room temperature for 2-4 hours to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: The concentration of the test compound that results in a half-maximal shift in the fluorescence polarization value is determined as the IC₅₀.
Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[3][5][7][8]
Materials:
-
Cancer cell lines (e.g., A549, HCT116, HeLa)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well tissue culture plates
-
Test compounds (Collismycin A and B)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of Collismycin A and this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.
Signaling Pathway and Mechanism of Action
Collismycin A is known to act as an iron chelator, forming a 2:1 complex with both Fe(II) and Fe(III) ions.[2][6] This iron chelation is linked to its antiproliferative effects, as the addition of iron can inhibit this activity.[2][6] The glucocorticoid receptor, the target of both Collismycins A and B, is a nuclear receptor that, upon ligand binding, translocates to the nucleus and regulates gene expression by binding to glucocorticoid response elements (GREs).[9] By inhibiting the binding of glucocorticoids like dexamethasone, Collismycins can modulate the expression of GR-regulated genes.
References
- 1. Collismycin B_TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Collismycins A and B, novel non-steroidal inhibitors of dexamethasone-glucocorticoid receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. glpbio.com [glpbio.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. In vitro to in vivo evidence for chemical disruption of glucocorticoid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Collismycin B and Dexamethasone Receptor Binding: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the receptor binding profiles of Collismycin B and the well-established synthetic glucocorticoid, dexamethasone. While both compounds interact with the glucocorticoid receptor, their modes of action and the quantitative specifics of their binding differ significantly.
This compound, a non-steroidal natural product, has been identified as an inhibitor of dexamethasone binding to the glucocorticoid receptor (GR)[1]. This positions it as a potential modulator of GR activity, distinct from steroidal agonists like dexamethasone. Dexamethasone, a potent synthetic glucocorticoid, is a cornerstone in anti-inflammatory and immunosuppressive therapies, exerting its effects primarily through high-affinity binding to the GR and subsequent regulation of gene expression.[2][3][4][5][6]
This guide presents available quantitative data on dexamethasone's receptor binding, outlines detailed experimental protocols for assessing receptor binding, and provides visualizations of the glucocorticoid receptor signaling pathway and a typical experimental workflow.
Quantitative Receptor Binding Data
| Compound | Receptor | Assay Type | Reported Value (IC50/Kd) | Reference |
| Dexamethasone | Glucocorticoid Receptor (Human) | Radioligand Binding Assay | 3 nM (IC50) | |
| Dexamethasone | Glucocorticoid Receptor (Human) | Fluorescence Polarization | ~10 nM (IC50) | [2] |
| Dexamethasone | Glucocorticoid Receptor (Rat) | Radioligand Binding Assay | 2.8-12.5 nM (Kd) | [4] |
| Dexamethasone | Glucocorticoid Receptor (Human) | Inhibition of GM-CSF release | 2.2 x 10-9 M (EC50) | [3] |
Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are measures of binding affinity. Lower values indicate higher affinity. EC50 (half-maximal effective concentration) reflects the concentration required to elicit a half-maximal biological response.
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key receptor binding experiments are provided below. These protocols can be adapted to determine the binding characteristics of this compound and directly compare them to dexamethasone.
Radioligand Competitive Binding Assay
This assay directly measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [3H]-dexamethasone) for binding to the glucocorticoid receptor.
Materials:
-
Purified recombinant human glucocorticoid receptor
-
[3H]-dexamethasone (radioligand)
-
Unlabeled dexamethasone (for determining non-specific binding)
-
Test compound (this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA, 10% glycerol)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a dilution series of the test compound (this compound) and unlabeled dexamethasone.
-
In a 96-well plate, combine the purified glucocorticoid receptor, a fixed concentration of [3H]-dexamethasone, and varying concentrations of the test compound or unlabeled dexamethasone.
-
Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Determine specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled dexamethasone) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
Fluorescence Polarization (FP) Competition Assay
This homogenous assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled glucocorticoid ligand upon binding to the GR. Competition by an unlabeled ligand reduces the polarization.
Materials:
-
Purified recombinant human glucocorticoid receptor
-
Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red)
-
Test compound (this compound)
-
Assay buffer
-
Black microplates suitable for fluorescence polarization measurements
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the fluorescently labeled glucocorticoid ligand to each well of the microplate.
-
Add the diluted test compound to the respective wells.
-
Initiate the binding reaction by adding the purified glucocorticoid receptor to all wells.
-
Incubate the plate at room temperature for a specified period, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
The decrease in polarization is proportional to the displacement of the fluorescent ligand by the test compound.
-
Calculate the IC50 value by plotting the change in fluorescence polarization against the concentration of the test compound.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the glucocorticoid receptor signaling pathway and a typical experimental workflow for a competitive binding assay.
Caption: Glucocorticoid receptor signaling pathway initiated by dexamethasone.
Caption: Experimental workflow for a radioligand competitive binding assay.
References
- 1. Collismycins A and B, novel non-steroidal inhibitors of dexamethasone-glucocorticoid receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Species-specific differences in the glucocorticoid receptor transactivation function upon binding with betamethasone-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of lysozyme synthesis by dexamethasone in human mononuclear leukocytes: an index of glucocorticoid sensitivity [pubmed.ncbi.nlm.nih.gov]
- 5. Dexamethasone Inhibits the Growth of B-Lymphoma Cells by Downregulating DOT1L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (PDF) Collismycins a and B, Novel Non-Steroidal Inhibitors [research.amanote.com]
Validation of Collismycin B's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the validated and proposed mechanisms of action for Collismycin B, a 2,2'-bipyridyl natural product. The information presented herein is supported by available experimental data and is intended to aid researchers in the fields of microbiology, oncology, and pharmacology.
Overview of this compound and its Analogs
This compound belongs to the collismycin family of antibiotics, which are structurally related to the caerulomycins. These compounds, produced by Streptomyces species, are characterized by a core 2,2'-bipyridyl scaffold. While research on this compound is less extensive than on its analog, Collismycin A, two primary mechanisms of action have been identified for this class of molecules: inhibition of dexamethasone-glucocorticoid receptor binding and iron chelation.
Comparative Analysis of Mechanisms of Action
The biological activity of this compound is attributed to two distinct, yet potentially synergistic, mechanisms. Below is a comparative summary of these mechanisms with supporting data for this compound and its close analog, Collismycin A.
Inhibition of Dexamethasone-Glucocorticoid Receptor Binding
Collismycins A and B were first identified as novel non-steroidal inhibitors of dexamethasone binding to the glucocorticoid receptor (GR).[1][2] This interaction suggests a potential role for these compounds in modulating glucocorticoid signaling pathways, which are implicated in inflammation and cancer.
Quantitative Data:
| Compound | Target | Assay | IC50 | Reference |
| This compound | Dexamethasone-Glucocorticoid Receptor | Receptor Binding Assay | 10 µM | [3][4] |
| Dexamethasone | Glucocorticoid Receptor | Inhibition of GM-CSF release | 2.2 x 10-9 M | [5] |
| RU486 (Mifepristone) | Glucocorticoid Receptor | Inhibition of GM-CSF release | 1.8 x 10-10 M | [5] |
Logical Relationship of Glucocorticoid Receptor Inhibition
Caption: Inhibition of glucocorticoid receptor signaling by this compound.
Iron Chelation
A growing body of evidence suggests that the primary mechanism of action for the antimicrobial and cytotoxic effects of collismycins is iron chelation.[6][7] The 2,2'-bipyridyl structure is a well-known chelating agent. By sequestering iron, which is an essential nutrient for microbial growth and a cofactor for many enzymes involved in cellular proliferation, collismycins can disrupt critical cellular processes.
Proteomic profiling has revealed that Collismycin A acts as a specific iron chelator, forming a 2:1 complex with both Fe(II) and Fe(III) ions.[6][8][9] This iron-chelating activity is directly linked to its antiproliferative effects on cancer cells, which can be reversed by the addition of iron ions.[6][8] Furthermore, the antifungal activity of Collismycin A analogs has been shown to be dependent on their ability to chelate iron.[7] While direct iron chelation data for this compound is not yet available, its structural similarity to Collismycin A strongly implies a similar mechanism. The antibiofilm activity of the related Collismycin C has also been attributed to iron acquisition.[10][11]
Quantitative Data:
| Compound | Activity | Organism/Cell Line | MIC/IC50 | Reference |
| Collismycin A | Antibacterial | Various bacteria | 6.25 - 100 µg/ml | [8][9] |
| Antifungal | Various fungi | 12.5 - 100 µg/ml | [8][9] | |
| Antiproliferative | A549, HCT116, HeLa cells | 0.3 - 0.6 µM | [8] | |
| Collismycin C | Antibiofilm | Staphylococcus aureus | >90% inhibition at 50 µg/mL | [10][11] |
Signaling Pathway of Iron Chelation
Caption: Proposed mechanism of action for this compound via iron chelation.
Experimental Protocols
Dexamethasone-Glucocorticoid Receptor Binding Assay (Fluorescence Polarization)
This protocol is a general method for assessing the affinity of a test compound for the human Glucocorticoid Receptor using a competition assay.
Materials:
-
Human Glucocorticoid Receptor (GR)
-
Fluorescently labeled glucocorticoid (e.g., Fluormone™ GS Red)
-
Test compound (e.g., this compound)
-
Dexamethasone (as a positive control)
-
Assay buffer
-
Black, round-bottom microwell plates
-
Fluorescence polarization instrument
Procedure:
-
Prepare serial dilutions of the test compound and the positive control (dexamethasone) in the assay buffer.
-
In a microwell plate, add the fluorescent glucocorticoid ligand to each well.
-
Add the serially diluted test compound or control to the respective wells.
-
Add the Glucocorticoid Receptor to all wells. A control well containing only the receptor should be included to correct for background fluorescence.
-
Incubate the plate in the dark at room temperature for 2-4 hours.
-
Measure the fluorescence polarization in each well using an appropriate instrument.
-
The IC50 value is determined by plotting the polarization value against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.[12]
Iron Chelation Assay (Spectrophotometric)
This protocol describes a method to determine the iron-chelating activity of a compound by observing changes in the absorption spectrum upon binding to iron.
Materials:
-
Test compound (e.g., this compound)
-
Ferric chloride (FeCl₃) solution
-
Milli-Q water or appropriate buffer
-
96-well microplate
-
Spectrophotometer capable of scanning a wavelength range (e.g., 300-700 nm)
Procedure:
-
Prepare a solution of the test compound at a known concentration in water or buffer.
-
In a 96-well plate, prepare two sets of wells for each test compound:
-
Vehicle control: Test compound solution.
-
Experimental: Test compound solution with the addition of FeCl₃ solution.
-
-
Incubate the plate at room temperature for a defined period (e.g., 1 hour).
-
Measure the absorption spectrum of each well from 300 nm to 700 nm.
-
A shift in the absorption spectrum in the presence of FeCl₃ compared to the vehicle control indicates the formation of an iron-compound complex, confirming chelation activity.[13]
Minimum Inhibitory Concentration (MIC) Assay
This protocol is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial or fungal strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the growth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without the test compound) and a negative control (medium only).
-
Incubate the plate at an appropriate temperature and for a sufficient duration (e.g., 16-20 hours for bacteria).
-
The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.[14]
Conclusion
The available evidence strongly suggests that this compound, like its analog Collismycin A, exerts its biological effects through at least two distinct mechanisms: inhibition of dexamethasone-glucocorticoid receptor binding and iron chelation. While the former points to potential applications in inflammatory diseases and cancer, the latter is likely the primary driver of its antimicrobial and cytotoxic properties.
Further research is warranted to:
-
Quantify the iron chelation constants for this compound.
-
Conduct head-to-head comparative studies of this compound with other known iron chelators and glucocorticoid receptor inhibitors.
-
Elucidate the precise downstream effects of glucocorticoid receptor inhibition by this compound.
-
Investigate the potential for synergistic effects when combining this compound with other therapeutic agents.
This guide provides a foundational understanding of the validated and proposed mechanisms of action for this compound, offering a framework for future research and development efforts.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Collismycins A and B, novel non-steroidal inhibitors of dexamethasone-glucocorticoid receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collismycin B_TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteomic profiling reveals that collismycin A is an iron chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. caymanchem.com [caymanchem.com]
- 9. Collismycin A | Iron chelator | Probechem Biochemicals [probechem.com]
- 10. Collismycin C from the Micronesian Marine Bacterium Streptomyces sp. MC025 Inhibits Staphylococcus aureus Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Collismycin C from the Micronesian Marine Bacterium Streptomyces sp. MC025 Inhibits Staphylococcus aureus Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Forging New Antibiotic Combinations under Iron-Limiting Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Glucocorticoid Receptor Antagonists: Collismycin B, Mifepristone, and Relacorilant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel, non-steroidal glucocorticoid receptor (GR) antagonist, Collismycin B, with the well-established non-selective antagonist, Mifepristone (RU-486), and the newer selective GR modulator, Relacorilant (CORT125134). This document summarizes available experimental data on their performance, outlines key experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction
Glucocorticoid receptor antagonists are critical tools in both biomedical research and clinical practice, offering therapeutic potential for conditions characterized by excess glucocorticoid activity, such as Cushing's syndrome. While mifepristone has been a long-standing option, its utility is often limited by its concurrent anti-progestogenic activity. This has driven the search for more selective GR antagonists. This compound was identified in 1994 as a novel non-steroidal inhibitor of GR binding, however, a thorough characterization and comparison with other known antagonists have been lacking in publicly available literature. This guide aims to consolidate the existing data for established antagonists to provide a framework for evaluating the potential of compounds like this compound.
Quantitative Performance Comparison
A direct quantitative comparison of this compound with mifepristone and relacorilant is hampered by the limited publicly available data for this compound. The following tables summarize the reported binding affinities and functional activities of mifepristone and relacorilant.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Kᵢ) | Binding Affinity (IC₅₀) | Species | Reference |
| This compound | Glucocorticoid Receptor | Data Not Available | Data Not Available | Rat | |
| Mifepristone (RU-486) | Glucocorticoid Receptor | ~1.2 nM | 2.6 nM | Human | [1] |
| Relacorilant (CORT125134) | Glucocorticoid Receptor | 0.5 nM | 2 nM (against Dexamethasone), 5.6 nM (against Cortisol) | Human | [2][3][4] |
Table 2: Steroid Receptor Selectivity
| Compound | Glucocorticoid Receptor (GR) Kᵢ | Progesterone Receptor (PR) Kᵢ/IC₅₀ | Androgen Receptor (AR) Kᵢ | Mineralocorticoid Receptor (MR) Kᵢ | Selectivity Notes | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Selectivity profile has not been reported. | |
| Mifepristone (RU-486) | ~1.2 nM | 0.2 nM (IC₅₀) | Data Not Available | Data Not Available | Potent PR antagonist.[5] | [1] |
| Relacorilant (CORT125134) | 0.5 nM | >10,000 nM | >10,000 nM | Data Not Available | Highly selective for GR over PR and AR.[2] | [2] |
Table 3: Functional Antagonism
| Compound | Assay Type | Cell Line | Agonist Challenged | IC₅₀ / Potency | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Mifepristone (RU-486) | Reporter Gene Assay | HEK-293 | Dexamethasone (3 nM) | 0.4 nM | [3][4] |
| Reporter Gene Assay | HEK-293 | Cortisol (100 nM) | 1.3 nM | [4] | |
| Relacorilant (CORT125134) | Reporter Gene Assay | HEK-293 | Dexamethasone (3 nM) | 2 nM | [3][4] |
| Reporter Gene Assay | HEK-293 | Cortisol (100 nM) | 5.6 nM | [4] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the glucocorticoid receptor signaling pathway and a typical experimental workflow for evaluating GR antagonists.
Caption: Glucocorticoid Receptor (GR) Signaling Pathway.
Caption: Experimental Workflow for GR Antagonist Characterization.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used to characterize glucocorticoid receptor antagonists.
Glucocorticoid Receptor Competitive Binding Assay
This assay is designed to determine the binding affinity of a test compound for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Kᵢ) and/or the half-maximal inhibitory concentration (IC₅₀) of a test compound for the GR.
Materials:
-
Purified human glucocorticoid receptor
-
[³H]-dexamethasone (radioligand)
-
Test compounds (e.g., this compound, mifepristone, relacorilant)
-
Assay buffer (e.g., Tris-HCl buffer with additives like molybdate to stabilize the receptor)
-
96-well microplates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and the radioligand in the assay buffer.
-
Assay Setup: In a 96-well plate, add the purified GR, the radioligand at a concentration close to its Kₑ, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. A common method is vacuum filtration through a glass fiber filter, which traps the receptor-ligand complex.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value is determined from the resulting sigmoidal curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Glucocorticoid Receptor Reporter Gene Assay
This cell-based functional assay measures the ability of a compound to antagonize the transcriptional activity of the glucocorticoid receptor.
Objective: To determine the functional potency of a GR antagonist by measuring its ability to inhibit agonist-induced reporter gene expression.
Materials:
-
A human cell line (e.g., HEK293 or HeLa)
-
A reporter plasmid containing a glucocorticoid response element (GRE) linked to a reporter gene (e.g., luciferase or β-galactosidase).
-
A GR expression vector (if the cell line does not endogenously express sufficient GR).
-
A GR agonist (e.g., dexamethasone).
-
Test compounds.
-
Cell culture medium and reagents.
-
Transfection reagents.
-
Luminometer or spectrophotometer.
Procedure:
-
Cell Culture and Transfection: Culture the cells and transiently transfect them with the GRE-reporter plasmid and, if necessary, the GR expression vector.
-
Compound Treatment: After transfection, treat the cells with a fixed concentration of the GR agonist (e.g., dexamethasone at its EC₅₀ concentration) in the presence of varying concentrations of the test antagonist.
-
Incubation: Incubate the cells for a period sufficient to allow for gene expression (typically 18-24 hours).
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
Data Analysis: Plot the reporter gene activity against the logarithm of the antagonist concentration to generate a dose-response curve and determine the IC₅₀ value for functional antagonism.
Conclusion
This guide highlights the current state of knowledge regarding this compound in comparison to the well-characterized glucocorticoid receptor antagonists, mifepristone and relacorilant. While this compound was identified as a non-steroidal GR binding inhibitor, the absence of publicly available quantitative data on its binding affinity, selectivity, and functional antagonism prevents a direct and meaningful comparison.
Mifepristone is a potent GR antagonist but is non-selective due to its strong anti-progestogenic activity. In contrast, relacorilant demonstrates high selectivity for the GR, which may offer a better safety profile in clinical applications.
The provided experimental protocols and workflow diagrams serve as a methodological framework for the future characterization of novel GR antagonists like this compound. Further research is imperative to elucidate the pharmacological profile of this compound and to determine its potential as a selective and effective therapeutic agent. Researchers are encouraged to utilize these established methods to fill the existing knowledge gap and to further the development of next-generation glucocorticoid receptor modulators.
References
- 1. Glucocorticoid receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 2. Overcoming Taxane Resistance: Preclinical and Phase 1 Studies of Relacorilant, a Selective Glucocorticoid Receptor Modulator, with Nab-Paclitaxel in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peripheral glucocorticoid receptor antagonism by relacorilant with modest HPA axis disinhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. medchemexpress.com [medchemexpress.com]
Efficacy of Collismycin B in Cancer Cell Lines: A Comparative Analysis
A Note on Data Availability: As of the latest available research, there is a significant lack of published data specifically detailing the efficacy of Collismycin B across different cancer cell lines. Most of the existing research on the anticancer properties of the Collismycin family focuses on Collismycin A. This guide, therefore, presents a comprehensive overview of the efficacy of Collismycin A as a reference, given its structural similarity to this compound. The experimental data and pathways described below pertain to Collismycin A.
Comparative Efficacy of Collismycin A
Collismycin A, a 2,2'-bipyridine antibiotic isolated from Streptomyces species, has demonstrated notable antiproliferative effects in several human cancer cell lines. Its primary mechanism of action is understood to be iron chelation, which disrupts essential cellular processes that are often upregulated in cancer cells.
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Collismycin A in various cancer cell lines.
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 0.3 | [1] |
| HCT116 | Colon Carcinoma | 0.6 | [1] |
| HeLa | Cervical Cancer | 0.3 | [1] |
| MDA-MB-231 | Breast Cancer | >100 | [1] |
| NIH3T3 (non-cancerous) | Fibroblast | 56.6 | [1] |
Key Observation: Collismycin A shows potent activity against lung, colon, and cervical cancer cell lines, with IC50 values in the sub-micromolar range.[1] Notably, it is significantly less effective against the MDA-MB-231 breast cancer cell line and shows lower toxicity to the non-cancerous NIH3T3 fibroblast cell line, suggesting a degree of selectivity.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments typically used to determine the efficacy of compounds like Collismycin A.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of Collismycin A (or a vehicle control) and incubated for 48-72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Iron Chelation Assay
-
Spectrophotometric Analysis: The ability of Collismycin A to bind with Fe(II) and Fe(III) can be monitored spectrophotometrically. A solution of Collismycin A is titrated with a solution of iron chloride.
-
Complex Formation: The formation of the Collismycin A-iron complex is observed by a change in the absorption spectrum.
-
Stoichiometry Determination: The ratio of Collismycin A to iron in the complex (e.g., 2:1) is determined by analyzing the titration curve.[2]
Western Blot Analysis for Hypoxia-Inducible Factor 1-alpha (HIF-1α)
-
Cell Lysis: Cancer cells treated with Collismycin A are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for HIF-1α, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The accumulation of HIF-1α is an indicator of cellular response to iron chelation.[2]
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of Collismycin A
The primary anticancer effect of Collismycin A is attributed to its ability to chelate iron, which in turn stabilizes HIF-1α. This stabilization can lead to changes in gene expression that inhibit cell proliferation.
Caption: Mechanism of Collismycin A as an iron chelator.
General Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the in vitro efficacy of a compound against cancer cell lines.
Caption: General workflow for determining IC50 values.
References
A Comparative Analysis of the Neuroprotective Effects of Collismycin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neuroprotective properties of Collismycin A and its synthesized analogs. Collismycin, a member of the 2,2'-bipyridyl family of natural products, has demonstrated cytotoxic activity, but recent research has revealed the potential for its analogs to act as potent neuroprotective agents with reduced toxicity.[1][2] This guide summarizes the available data on their comparative efficacy, details the experimental methodologies used for their evaluation, and proposes a potential signaling pathway for their mechanism of action.
Data Presentation: Comparative Neuroprotective Efficacy
While precise quantitative data from peer-reviewed articles is limited in publicly available abstracts, the existing literature consistently indicates that specific analogs of Collismycin A exhibit superior neuroprotective effects. The primary model used for these assessments is an oxidative stress-induced neuronal damage model in zebrafish larvae.[1][2]
| Compound | Modification | Relative Neuroprotective Activity vs. Collismycin A | Cytotoxicity | Reference |
| Collismycin A | Parent Compound | Baseline | High | [1][2] |
| 4-methyl-Collismycin A | Methyl group at the 4th position of the first pyridine ring | Higher | Not specified | [2] |
| 6-methyl-Collismycin A | Methyl group at the 6th position of the first pyridine ring | Effective, comparable to Collismycin A | Not specified | [2] |
| Collismycin H | Modification on the second pyridine ring | Higher | Very low | [1] |
| Lipoic Acid | Control Compound | Lower than 4-methyl-Collismycin A | Low | [2] |
Note: "Higher" indicates a greater reduction in oxidative stress-induced apoptosis in the zebrafish model as reported in the cited literature. Specific percentage improvements are not available in the reviewed abstracts.
Experimental Protocols
The neuroprotective effects of Collismycin analogs have been primarily evaluated using an in vivo zebrafish model of oxidative stress. The following is a generalized protocol based on standard methodologies.
Zebrafish Model of Oxidative Stress-Induced Neurotoxicity
-
Animal Model: Zebrafish (Danio rerio) larvae at 2 days post-fertilization (dpf) are utilized. Their transparency allows for in vivo imaging of neuronal apoptosis.
-
Induction of Oxidative Stress: Larvae are exposed to a solution of hydrogen peroxide (H₂O₂) to induce oxidative stress and neuronal apoptosis. The typical concentration of H₂O₂ used is 1 mM.
-
Treatment: Prior to H₂O₂ exposure, zebrafish larvae are incubated with varying concentrations of Collismycin A or its analogs (e.g., 4-methyl-Collismycin A, 6-methyl-Collismycin A, Collismycin H) for a predetermined period. A known antioxidant, such as lipoic acid, may be used as a positive control.
-
Assessment of Neuroprotection:
-
Staining: Apoptotic cells in the zebrafish head are visualized using a fluorescent dye such as Acridine Orange, which stains nucleic acids of apoptotic cells.
-
Imaging: Larvae are anesthetized and mounted for imaging using a fluorescence microscope.
-
Quantification: The number of apoptotic cells in a defined region of the brain is quantified. A reduction in the number of apoptotic cells in treated larvae compared to the H₂O₂-only control group indicates neuroprotection.
-
Proposed Signaling Pathway for Neuroprotection
While the precise signaling pathway for the neuroprotective effects of Collismycin analogs has not been explicitly elucidated in the available literature, a plausible mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. This pathway is a primary cellular defense mechanism against oxidative stress.
Collismycin and its analogs are 2,2'-bipyridyl compounds, a class of molecules known for their metal-chelating properties. By chelating redox-active metals like iron and copper, they can prevent the formation of highly reactive hydroxyl radicals via the Fenton reaction. This reduction in reactive oxygen species (ROS) can alleviate oxidative stress. Furthermore, many natural products with antioxidant properties have been shown to activate the Nrf2 pathway.
The proposed mechanism is as follows:
-
Oxidative Stress: The cell is exposed to an oxidative insult, such as hydrogen peroxide, leading to an increase in intracellular ROS.
-
Collismycin Analog Intervention: The Collismycin analog may directly scavenge ROS or chelate metal ions, reducing the overall oxidative burden.
-
Nrf2 Activation: Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress and potentially influenced by the Collismycin analog, Keap1 undergoes a conformational change, releasing Nrf2.
-
Nuclear Translocation: Nrf2 translocates to the nucleus.
-
ARE Binding and Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.
-
Upregulation of Antioxidant Enzymes: This leads to the increased expression of a battery of cytoprotective proteins, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis.
-
Cellular Protection: The upregulation of these antioxidant enzymes enhances the cell's capacity to neutralize ROS and resist apoptosis, resulting in neuroprotection.
Below are the Graphviz diagrams illustrating the experimental workflow and the proposed signaling pathway.
References
- 1. Engineering the biosynthesis of the polyketide-nonribosomal peptide collismycin A for generation of analogs with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generation by mutasynthesis of potential neuroprotectant derivatives of the bipyridyl collismycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Collismycin B and Synthetic Glucocorticoid Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the naturally derived, non-steroidal glucocorticoid receptor inhibitor, Collismycin B, against two classes of well-established synthetic glucocorticoid inhibitors: the direct receptor antagonist mifepristone and the synthesis inhibitor ketoconazole. The information presented herein is supported by experimental data from peer-reviewed literature to facilitate informed decisions in research and drug development.
Introduction to Glucocorticoid Inhibition
Glucocorticoids, primarily cortisol, are essential steroid hormones that regulate a vast array of physiological processes, including metabolism, immune response, and stress. The actions of glucocorticoids are mediated by the glucocorticoid receptor (GR), a ligand-activated transcription factor. Dysregulation of glucocorticoid signaling is implicated in numerous inflammatory, autoimmune, and metabolic disorders. Consequently, inhibitors of this pathway are of significant therapeutic interest. These inhibitors can be broadly categorized into two main types: those that prevent the synthesis of glucocorticoids and those that block the action of glucocorticoids at the receptor level.
This compound is a non-steroidal, 2,2'-bipyridyl natural product produced by Streptomyces species. It has been identified as a novel inhibitor of glucocorticoid receptor binding[1]. Its unique structure sets it apart from traditional steroidal antagonists.
Synthetic Glucocorticoid Inhibitors represent a broad class of compounds developed to modulate glucocorticoid activity. This guide will focus on two prominent examples:
-
Mifepristone (RU-486): A synthetic steroid that acts as a potent competitive antagonist of the glucocorticoid receptor[1].
-
Ketoconazole: An antifungal agent that also functions as an inhibitor of steroidogenesis, thereby reducing cortisol production. In addition to this primary mechanism, it exhibits weak antagonist activity at the glucocorticoid receptor[2][3][4].
Quantitative Performance Comparison
The primary metric for evaluating the direct inhibitory action of these compounds at the receptor level is the half-maximal inhibitory concentration (IC50) in glucocorticoid receptor binding assays. This value indicates the concentration of the inhibitor required to displace 50% of a labeled glucocorticoid (like dexamethasone) from the receptor. A lower IC50 value signifies higher binding affinity and potency.
| Compound | Class | Mechanism of Action | Glucocorticoid Receptor Binding IC50 |
| This compound | Non-steroidal Natural Product | Direct GR Binding Inhibition | 10 µM[5][6] |
| Mifepristone | Synthetic Steroid | Competitive GR Antagonist | 2.6 nM |
| Ketoconazole | Synthetic Imidazole | Steroidogenesis Inhibitor / Weak GR Antagonist | ~100 µM |
Note: The IC50 values are compiled from different studies and experimental conditions may vary.
Mechanisms of Action and Signaling Pathways
The differential mechanisms of these inhibitors lead to distinct downstream effects on the glucocorticoid receptor signaling cascade.
1. Basal State & Glucocorticoid Activation: In the absence of a ligand, the Glucocorticoid Receptor (GR) resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding to an agonist like cortisol or the synthetic glucocorticoid dexamethasone, the HSPs dissociate, and the GR-ligand complex dimerizes and translocates to the nucleus.
2. Nuclear Action of Activated GR: Once in the nucleus, the GR dimer can modulate gene expression through two primary pathways:
-
Transactivation: The GR dimer binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, recruiting coactivators to initiate transcription. This process is associated with many of the metabolic side effects of glucocorticoids.
-
Transrepression: The GR monomer interacts with and inhibits other transcription factors, such as NF-κB and AP-1, which are key drivers of inflammatory gene expression. This is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids[1][7][8][9].
3. Inhibition Mechanisms:
-
This compound & Mifepristone (GR Antagonists): These molecules directly compete with glucocorticoids for binding to the ligand-binding pocket of the GR in the cytoplasm. While mifepristone is known to promote nuclear translocation of the GR, the resulting complex is conformationally distinct from the agonist-bound form. This altered conformation prevents effective interaction with coactivators, thereby inhibiting transactivation[5][6]. The effect on transrepression can be more complex and context-dependent.
-
Ketoconazole (Synthesis Inhibitor & Weak Antagonist): Ketoconazole's primary inhibitory effect occurs in the adrenal glands, where it blocks cytochrome P450 enzymes essential for cortisol synthesis. This reduces the amount of available glucocorticoid agonist. Its secondary, much weaker effect involves direct, competitive binding to the GR, contributing to the overall reduction in GR signaling.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of glucocorticoid inhibitors. Below are summarized protocols for key assays.
Competitive Glucocorticoid Receptor Binding Assay
This assay determines the affinity of a test compound for the GR by measuring its ability to compete with a radiolabeled or fluorescently-labeled glucocorticoid ligand.
Objective: To determine the IC50 value of a test compound for the Glucocorticoid Receptor.
Materials:
-
Purified recombinant human Glucocorticoid Receptor (GR).
-
Labeled ligand: [³H]-dexamethasone or a fluorescently-labeled glucocorticoid (e.g., Fluormone™ GS Red).
-
Unlabeled dexamethasone (for control and determination of non-specific binding).
-
Test compounds (this compound, mifepristone, ketoconazole).
-
Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.6).
-
For radioligand assays: Scintillation vials and cocktail.
-
For fluorescence polarization assays: A plate reader capable of measuring fluorescence polarization.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and unlabeled dexamethasone in the assay buffer.
-
Incubation: In a multi-well plate or microcentrifuge tubes, combine the purified GR, the labeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound or unlabeled dexamethasone.
-
Control Wells:
-
Total Binding: GR + labeled ligand only.
-
Non-specific Binding: GR + labeled ligand + a high concentration (e.g., 1000-fold excess) of unlabeled dexamethasone.
-
Test Wells: GR + labeled ligand + serial dilutions of the test compound.
-
-
Equilibration: Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a sufficient time (e.g., 2-18 hours) to reach binding equilibrium.
-
Separation of Bound and Free Ligand:
-
For Radioligand Assay: Use methods like dextran-coated charcoal to adsorb free [³H]-dexamethasone, followed by centrifugation. The supernatant containing the GR-bound ligand is then mixed with a scintillation cocktail for counting.
-
For Fluorescence Polarization (FP) Assay: No separation step is needed. The plate is read directly. The small, free-rotating fluorescent ligand has a low polarization value, while the large GR-bound ligand has a high polarization value.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
GR-Mediated Transcriptional Reporter Assay
This cell-based assay measures the functional consequence of GR binding by quantifying the transcription of a reporter gene under the control of a glucocorticoid-responsive promoter.
Objective: To assess whether a compound acts as a GR agonist or antagonist and to determine its functional potency (EC50 for agonists, IC50 for antagonists).
Materials:
-
A mammalian cell line (e.g., HEK293, A549, or HeLa) stably or transiently transfected with two plasmids:
-
An expression vector for the human Glucocorticoid Receptor.
-
A reporter plasmid containing a promoter with multiple Glucocorticoid Response Elements (GREs) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).
-
-
Cell culture medium and supplements.
-
Dexamethasone (as the reference agonist).
-
Test compounds.
-
Lysis buffer and substrate for the reporter enzyme (e.g., luciferin for luciferase).
-
A luminometer or spectrophotometer.
Procedure:
-
Cell Culture and Seeding: Culture the transfected cells and seed them into a multi-well plate (e.g., a 96-well plate). Allow cells to adhere overnight.
-
Compound Treatment (Antagonist Mode):
-
Pre-treat the cells with serial dilutions of the test compounds (this compound, mifepristone, ketoconazole) for a short period (e.g., 30-60 minutes).
-
Add a fixed concentration of dexamethasone (typically its EC80) to all wells except the vehicle control.
-
-
Incubation: Incubate the cells for an appropriate duration (e.g., 18-24 hours) to allow for gene transcription and protein expression.
-
Cell Lysis: Wash the cells with PBS and then add lysis buffer to release the cellular contents, including the expressed reporter enzyme.
-
Reporter Assay: Add the appropriate substrate to the cell lysate and measure the signal (e.g., luminescence for luciferase) using a plate reader.
-
Data Analysis:
-
Normalize the reporter activity to a control for cell viability if necessary.
-
Plot the reporter activity against the logarithm of the test compound concentration.
-
Calculate the IC50 value, which represents the concentration of the antagonist that inhibits the dexamethasone-induced reporter activity by 50%.
-
Proposed Experimental Workflow for Head-to-Head Comparison
A logical workflow is essential for a direct and unbiased comparison of novel versus established inhibitors.
References
- 1. Collismycins A and B, novel non-steroidal inhibitors of dexamethasone-glucocorticoid receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteomic profiling reveals that collismycin A is an iron chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2007017146A2 - Use of collismycin and derivatives thereof as oxidative stress inhibitors - Google Patents [patents.google.com]
- 4. Caerulomycin A Suppresses Immunity by Inhibiting T Cell Activity | PLOS One [journals.plos.org]
- 5. This compound | 158792-25-7 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Anti-Mycobacterial Nucleoside Antibiotics from a Marine-Derived Streptomyces sp. TPU1236A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Collismycin B: A Guide for Laboratory Professionals
Absence of specific disposal protocols for Collismycin B necessitates adherence to stringent safety measures for hazardous chemical waste. Researchers, scientists, and drug development professionals handling this compound must exercise caution due to the lack of explicit disposal instructions. In such cases, treating the compound as a potentially hazardous substance and following established best practices for chemical waste management is imperative.
The primary recommendation for the disposal of this compound, based on general safety data sheets for other hazardous compounds, is to entrust it to an approved waste disposal company.[1] This ensures that the substance is managed and neutralized in a controlled and environmentally responsible manner.
Immediate Safety and Handling Precautions
Before disposal, proper handling and personal protective equipment (PPE) are crucial to minimize exposure risks.
-
Personal Protective Equipment: Always wear protective gloves, eye protection (safety glasses or goggles), and a lab coat.[1] For powdered substances where dust may be generated, a P3 filter-type respiratory protection is recommended.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, immediately rinse the affected area with plenty of water and seek medical advice.
-
Prevent Ingestion and Inhalation: Do not eat, drink, or smoke when handling the substance.[1] Avoid inhaling dust or vapors.
-
Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.[1]
Step-by-Step Guidance for Waste Preparation
-
Segregation: Do not mix this compound waste with other waste streams. It should be segregated as a hazardous chemical waste.
-
Containerization: Use a sturdy, chemically resistant container for waste collection. The container must be clearly and accurately labeled as "Hazardous Waste" and should include the name "this compound."
-
Empty Containers: Thoroughly empty any containers that held this compound. The first rinse of the container should be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.[2]
-
Labeling: Ensure the waste container is properly labeled with a hazardous waste tag, which should include the chemical name, quantity, and hazard characteristics (if known).
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.[2] Secondary containment for liquid waste is a recommended practice.[2]
-
Professional Disposal: Arrange for pickup by a licensed hazardous waste disposal service. Provide them with all available information about the compound.
Summary of General Safety and Disposal Information
| Precaution Category | Guideline | Citations |
| Personal Protection | Wear protective gloves, eye protection, and lab coat. Use respiratory protection for dust. | [1] |
| Handling | Avoid contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling. Work in a well-ventilated area. | [1] |
| Spill Management | In case of a spill, evacuate the area, avoid dust inhalation, and consult an expert. | |
| Waste Container | Use a designated, labeled, and chemically resistant container. | [2] |
| Disposal of Contents | Dispose of contents and container at an approved waste disposal plant. | [1] |
| Empty Container Rinse | Collect the first rinse (or first three for highly toxic substances) as hazardous waste. | [2] |
| Storage of Waste | Store in a locked, secure area. | [1] |
| Environmental | Avoid release to the environment. Do not let the product enter drains. |
Disposal Workflow for Potentially Hazardous Research Chemicals
The following diagram illustrates a logical workflow for the proper disposal of a research chemical with unknown specific disposal protocols, such as this compound.
References
Personal protective equipment for handling Collismycin B
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Collismycin B is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to minimize risk and ensure a secure laboratory environment. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, its structural similarity to Collismycin A, a compound with known cytotoxic, antibacterial, and antifungal properties, necessitates the adoption of stringent safety measures.
Hazard Identification and Risk Assessment
This compound is a member of the caerulomycin class of antibiotics, which are known for their biological activity.[1] The related compound, Collismycin A, exhibits cytotoxic effects against various cancer cell lines.[2][3] Given these characteristics, it is prudent to handle this compound as a potent and hazardous substance.
Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Organ Damage: Potential for specific target organ toxicity.
-
Reproductive Toxicity: May be suspected of damaging fertility or the unborn child.
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Hands | Double-gloving with chemical-resistant gloves | Inner: Nitrile or latex; Outer: Neoprene or Viton for extended contact. |
| Body | Disposable, fluid-resistant lab coat or gown | Fully buttoned with tight-fitting cuffs. |
| Eyes/Face | Safety goggles and a face shield | Goggles should provide a complete seal around the eyes. A face shield should be worn when there is a risk of splashes. |
| Respiratory | NIOSH-approved respirator | A fit-tested N95 respirator for handling solids. For procedures that may generate aerosols, a powered air-purifying respirator (PAPR) is recommended. |
| Feet | Closed-toe, chemical-resistant shoes | Shoe covers should be used when there is a risk of spills. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Conduct all manipulations of solid this compound within a certified chemical fume hood or a glove box to prevent inhalation of dust particles.
-
Use a dedicated set of utensils (spatulas, weigh boats) for handling the compound.
-
Ensure a calibrated analytical balance is placed within the containment area.
2. Solution Preparation:
-
When dissolving this compound, add the solvent slowly to the solid to avoid splashing.
-
Keep the container tightly closed when not in use.
3. Experimental Use:
-
Clearly label all containers with the compound name, concentration, date, and hazard symbols.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid eating, drinking, or smoking in the laboratory.[4]
-
Wash hands thoroughly after handling, even if gloves were worn.[4]
4. Spill Management:
-
Small Spills:
-
Absorb with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable cleaning agent.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert the appropriate safety personnel.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect in a sealed, labeled, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless compatible. |
| Contaminated PPE | Dispose of all used gloves, lab coats, and other disposable PPE as hazardous waste. |
All waste must be disposed of through an approved hazardous waste disposal program, following all institutional, local, and national regulations.[4]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
